Apricitabine
Descripción
This compound is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. This compound is effective against nucleoside-resistant HIV.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
BCH-10619 is the (+)-isomer; structure in first source
Propiedades
IUPAC Name |
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCFYKJDVMSIR-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166974 | |
| Record name | Apricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160707-69-7, 143338-12-9 | |
| Record name | Apricitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apricitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APRICITABINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apricitabine's Mechanism of Action Against HIV Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) with a significant therapeutic window against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). As a deoxycytidine analogue, its mechanism of action is centered on the competitive inhibition of HIV-1 reverse transcriptase (RT) following intracellular anabolic phosphorylation to its active triphosphate metabolite. This guide provides a detailed technical overview of this compound's molecular mechanism, its interaction with HIV-1 RT, its activity against resistant variants, and the experimental methodologies used to characterize its function.
Introduction
This compound (ATC), also known as AVX754 and SPD754, is a promising antiretroviral agent belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] Structurally similar to lamivudine and emtricitabine, it is a cytidine analogue that has demonstrated potent activity against HIV-1.[2] A key feature of this compound is its efficacy against HIV-1 strains that have developed resistance to other NRTIs, particularly those harboring the M184V mutation which confers high-level resistance to lamivudine and emtricitabine.[1] This makes it a valuable candidate for treatment-experienced patients.
Mechanism of Action
The antiviral activity of this compound is dependent on its intracellular conversion to the active moiety, this compound triphosphate (ATC-TP).[3][4] This process is mediated by host cell kinases.
Intracellular Anabolic Pathway
This compound, a prodrug, is administered orally and is readily absorbed.[4] Once inside the host cell, it undergoes a three-step phosphorylation process to become its active triphosphate form.
Caption: Intracellular phosphorylation of this compound to its active triphosphate form.
Inhibition of HIV-1 Reverse Transcriptase
The active metabolite, ATC-TP, acts as a competitive inhibitor of the viral enzyme reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.
Once incorporated, this compound acts as a chain terminator.[3][4] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated this compound molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP).[5] This effectively halts the process of reverse transcription, where the viral RNA is converted into DNA, a crucial step in the HIV replication cycle.[5]
Caption: Competitive inhibition and chain termination by this compound Triphosphate.
Activity Against Resistant Strains
A significant advantage of this compound is its demonstrated activity against HIV-1 strains that are resistant to other NRTIs.[1] It is particularly effective against viruses with the M184V mutation in the reverse transcriptase gene, which commonly confers high-level resistance to lamivudine and emtricitabine.[1] this compound also shows antiviral activity against strains with thymidine analogue mutations (TAMs) and other nucleoside-associated mutations like L74V.[1]
However, the K65R mutation in the reverse transcriptase has been shown to reduce susceptibility to this compound.[2][6] This resistance is primarily due to a decreased binding or incorporation of ATC-TP by the mutant RT enzyme.[6] Notably, increased excision of the incorporated drug does not appear to be a significant mechanism of resistance to this compound.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and inhibitory potential of this compound.
Table 1: In Vitro Inhibitory Activity of this compound Triphosphate
| Parameter | Wild-Type HIV-1 RT | M184V Mutant HIV-1 RT | K65R Mutant HIV-1 RT |
| Ki (µM) | Data not available in search results | Data not available in search results | Increased Ki value |
| IC50 (µM) | Data not available in search results | Data not available in search results | Data not available in search results |
Note: While a study showed that the K65R mutation increases the Ki of this compound-TP, specific values were not provided in the search results.[6]
Table 2: Clinical Efficacy of this compound in Treatment-Experienced Patients
| Study Phase | Patient Population | This compound Dose | Duration | Mean Viral Load Reduction (log10 copies/mL) | Comparator |
| Phase IIb | Treatment-experienced with M184V mutation | 600 mg twice daily | 21 days | -0.71 | Lamivudine (3TC) |
| Phase IIb | Treatment-experienced with M184V mutation | 800 mg twice daily | 21 days | -0.90 | Lamivudine (3TC) |
| Phase II | Antiretroviral-naive | 1200 mg per day | 10 days | -1.65 | Placebo |
Data from a Phase IIb trial showed significant viral load reductions in patients with drug-resistant HIV.[7][8] A 10-day monotherapy study in antiretroviral-naive patients also demonstrated promising efficacy.[9]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This assay is fundamental to determining the inhibitory potential of compounds like this compound against HIV-1 RT.
Objective: To measure the concentration of an inhibitor required to reduce the activity of HIV-1 RT by 50% (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase (wild-type or mutant) is purified. A synthetic template-primer, such as poly(rA)/oligo(dT), is used to mimic the viral RNA/DNA hybrid.
-
Reaction Mixture: A reaction buffer is prepared containing the RT enzyme, the template-primer, and varying concentrations of the inhibitor (e.g., ATC-TP).
-
Initiation of Reaction: The reaction is initiated by the addition of a mixture of deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled analog).
-
Incubation: The reaction is incubated at 37°C for a specific period to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated labeled dNTP is quantified using scintillation counting or fluorescence measurement.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition curve.
Caption: Workflow for a typical HIV-1 Reverse Transcriptase Inhibition Assay.
Conclusion
This compound's mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor, coupled with its favorable resistance profile, establishes it as a significant agent in the landscape of HIV therapeutics. Its ability to suppress viral replication in patients with pre-existing NRTI resistance, particularly the M184V mutation, underscores its clinical potential. Further research to fully elucidate the structural basis of its interaction with wild-type and mutant RT enzymes will be invaluable for the development of next-generation NRTIs.
References
- 1. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of inhibition of HIV type 1 reverse transcriptase-bearing NRTI-associated mutations by this compound triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New NRTI this compound Completes Phase IIB [natap.org]
- 8. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Apricitabine (AVX754): A Technical Overview of its Discovery, Development, and Clinical Profile
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Apricitabine (ATC), also known as AVX754, is a nucleoside reverse transcriptase inhibitor (NRTI) that was under development for the treatment of HIV-1 infection. As a deoxycytidine analogue, its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme in the HIV replication cycle. This compound demonstrated promising activity against wild-type and drug-resistant strains of HIV-1, particularly those with the M184V mutation which confers resistance to commonly used NRTIs like lamivudine and emtricitabine. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, preclinical data, and clinical trial results for this compound. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this antiretroviral agent.
Discovery and Development History
The journey of this compound (ATC) involved several pharmaceutical companies, reflecting the dynamic nature of drug development.
-
Initial Development: The compound, initially codenamed BCH10618, was first developed by the Canadian biopharmaceutical company BioChem Pharma .[1]
-
Acquisition by Shire: BioChem Pharma was later acquired by Shire Pharmaceuticals , and the development of the drug, now codenamed SPD754, continued under their stewardship.[1]
-
Transfer to Avexa: Subsequently, Shire sold the rights for the development of SPD754 to Avexa Pharmaceuticals , an Australian pharmaceutical company. Avexa renamed the drug AVX754 and continued its clinical development.[1]
-
Clinical Progression and Discontinuation: Under Avexa, this compound progressed through Phase I and II clinical trials and entered Phase III development.[1] The U.S. Food and Drug Administration (FDA) granted it fast-track status.[2] However, in May 2010, Avexa announced the discontinuation of the this compound development program, citing difficulties in securing a commercial partner for global licensing and challenges in demonstrating its effectiveness in patients where other antiretroviral drugs masked key indicators.[1][3]
Mechanism of Action
This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[2][4]
-
Cellular Uptake: this compound enters host cells, primarily CD4+ T-lymphocytes.
-
Phosphorylation: Inside the cell, it is sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (ATC-TP).[4] This process is initiated by deoxycytidine kinase.[5]
-
Inhibition of Reverse Transcriptase: ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT). It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[6]
-
Chain Termination: Once incorporated, the modified structure of this compound lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting the replication of the virus.[4]
Preclinical Studies
In Vitro Antiviral Activity
This compound demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1 in various cell lines.
Experimental Protocol: In Vitro Anti-HIV Activity Assay
A common method to assess the in vitro anti-HIV activity of a compound like this compound involves the following steps:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or established T-cell lines (e.g., MT-4, CEM-GFP) are cultured under standard conditions.[7][8]
-
Virus Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or clinical isolates.[7]
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.[7]
-
Incubation: The treated and infected cells are incubated for a period of 3 to 7 days to allow for viral replication.[7]
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the expression of a reporter gene (e.g., GFP) in engineered cell lines via flow cytometry.[7]
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Cell Line | Virus Strain | EC₅₀ (µM) | Reference |
| MT-4 | Wild-Type | 0.4 - 2.5 | [6] |
| PBMCs | Wild-Type | 0.1 - 1.0 | [6] |
| MT-4 | M184V Mutant | 0.8 - 5.0 | [6] |
| MT-4 | Multiple TAMs | 0.7 - 4.5 | [6] |
EC₅₀: 50% effective concentration; TAMs: Thymidine Analogue Mutations
In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated in various cell lines to determine its therapeutic index.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cell lines (e.g., HepG2, CEM) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with increasing concentrations of this compound and incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) | Reference |
| CEM | >100 | >40 - >1000 | [6] |
| HepG2 | >100 | Not Applicable | [9] |
CC₅₀: 50% cytotoxic concentration
This compound demonstrated a favorable mitochondrial toxicity profile, with no significant effect on mitochondrial DNA content in HepG2 cells at concentrations up to 300 µM.[9]
In Vitro Resistance Profile
In vitro resistance selection studies were conducted to characterize the genetic barrier to resistance for this compound.
Experimental Protocol: In Vitro Resistance Selection
-
Virus Culture: HIV-1 is cultured in a suitable cell line in the presence of a sub-optimal concentration of this compound.
-
Serial Passage: The virus is serially passaged in the presence of gradually increasing concentrations of the drug.
-
Genotypic Analysis: At various passages, the viral reverse transcriptase gene is sequenced to identify mutations associated with drug resistance.
-
Phenotypic Analysis: The susceptibility of the selected resistant virus to this compound and other NRTIs is determined.
In vitro studies showed that resistance to this compound developed slowly.[10] The M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, was selected but resulted in only a minor shift in the EC₅₀ for this compound.[10] In some experiments, the K65R mutation was also selected.[1]
Clinical Development
This compound underwent several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in both treatment-naive and treatment-experienced HIV-1 infected individuals.
Pharmacokinetics
This compound generally exhibited linear pharmacokinetics and was primarily excreted unchanged in the urine.[2][4]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers and HIV-1 Infected Patients
| Parameter | Healthy Volunteers (Single Dose) | HIV-1 Infected Patients (Multiple Doses) | Reference |
| Tmax (h) | 1.5 - 2.5 | 1.5 - 2.5 | [2] |
| t½ (h) | ~3 | ~3 | [2] |
| Renal Excretion (% of dose) | 65 - 80 | Not Reported | [2] |
| Cmax (ng/mL) at 800 mg BID | Not Reported | 9910 | [2] |
| AUC (ng·h/mL) at 800 mg BID | Not Reported | Not Reported | |
| Intracellular ATC-TP t½ (h) | Not Reported | 6 - 7 | [1] |
Tmax: Time to maximum plasma concentration; t½: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; BID: twice daily.
Clinical Efficacy
The primary evidence for the clinical efficacy of this compound comes from the Phase IIb study, AVX-201.
Study AVX-201: A Phase IIb Randomized, Double-Blind Study
This study evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 infected patients with the M184V mutation. Patients were randomized to receive this compound (600 mg or 800 mg twice daily) or lamivudine (150 mg twice daily), in combination with an optimized background regimen.[11]
Table 4: Virological and Immunological Outcomes in Study AVX-201 at 24 and 48 Weeks
| Outcome | This compound 600 mg BID | This compound 800 mg BID | Lamivudine 150 mg BID (switched to ATC at 24 weeks) | Reference |
| Week 24 | ||||
| % with HIV-1 RNA <50 copies/mL | 71.4% | 73.3% | 58.3% | [11] |
| Mean Change in CD4+ (cells/µL) | +145 | +211 | +113 | [11] |
| Week 48 (All on ATC) | ||||
| % with HIV-1 RNA <400 copies/mL | ~87% (combined ATC arms) | ~87% (combined ATC arms) | Not Reported Separately | [12] |
| Mean CD4+ Count (cells/µL) | ~500-600 (combined ATC arms) | ~500-600 (combined ATC arms) | Not Reported Separately | [12] |
The results from the AVX-201 study demonstrated that this compound was superior to lamivudine in achieving virological suppression and immunological recovery in treatment-experienced patients with the M184V mutation.[11] The antiviral effect was sustained through 96 weeks of treatment.[12]
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. The most commonly reported adverse events were mild to moderate in severity.[4]
Table 5: Common Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Frequency | Reference |
| Headache | Common | [4] |
| Rhinitis | Common | [4] |
| Nausea | Reported | [11] |
| Diarrhea | Reported | [11] |
No serious adverse events were attributed to this compound in the AVX-201 study, and no patients discontinued the trial due to drug-related side effects.[11][12] Importantly, there was no evidence of the development of resistance to this compound over 96 weeks of treatment in this study.[12]
Conclusion
This compound (AVX754) was a promising NRTI with a unique profile, particularly its activity against HIV-1 strains harboring the M184V resistance mutation. Preclinical and clinical studies demonstrated its potent antiviral efficacy, favorable pharmacokinetic profile, and good safety and tolerability. Despite its promising data, the development of this compound was halted due to commercial and strategic reasons. The extensive data gathered during its development, as summarized in this technical guide, provides valuable insights for researchers and professionals in the field of antiretroviral drug development. The journey of this compound underscores the multifaceted challenges in bringing a new therapeutic agent to market, even one with a strong scientific and clinical foundation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development of this compound halted without finding backer for Phase 3 | HIV i-Base [i-base.info]
- 4. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. fiercebiotech.com [fiercebiotech.com]
Apricitabine: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant potential in the treatment of HIV infections, particularly against strains resistant to other cytidine analogue drugs. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document outlines the key structural features of this compound, details a prominent synthetic route with experimental protocols, and presents its mechanism of action through a signaling pathway diagram. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Chemical Structure
This compound, systematically named 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one, is a synthetic analogue of the naturally occurring nucleoside, deoxycytidine.[1][2] Its structure is characterized by a five-membered 1,3-oxathiolane ring attached to a cytosine base. The stereochemistry of the chiral centers at the 2' and 4' positions of the oxathiolane ring is crucial for its biological activity, with the (2R, 4R) cis-isomer being the active enantiomer.[1]
Key structural features include:
-
1,3-Oxathiolane Ring: This modified sugar moiety, where the 3' carbon of a typical ribose ring is replaced by a sulfur atom and the 2' carbon is adjacent to an oxygen atom, is a hallmark of this class of NRTIs.
-
Cytosine Base: The pyrimidine base provides the specific hydrogen bonding capabilities necessary for interaction with the viral reverse transcriptase.
-
Hydroxymethyl Group: The primary alcohol at the 2'-position is essential for the intracellular phosphorylation to the active triphosphate form.
| Identifier | Value |
| IUPAC Name | 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one[1][2] |
| Molecular Formula | C₈H₁₁N₃O₃S[1] |
| Molecular Weight | 229.26 g/mol [1] |
| CAS Number | 160707-69-7[2] |
| SMILES | C1--INVALID-LINK--CO">C@@HN2C=CC(=NC2=O)N[1] |
| InChI Key | RYMCFYKJDVMSIR-RNFRBKRXSA-N[1] |
Synthesis of this compound
The synthesis of this compound with the correct stereochemistry has been a subject of significant research. An efficient, three-step process starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane has been reported, which offers high diastereomeric excess of the desired cis-(2R,4R) isomer.[1] This method avoids the need for chromatographic separation of diastereomers by employing a preferential crystallization step.
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process: oxidation of the starting material, coupling with the nucleobase, and a final deprotection step to yield this compound.
References
Apricitabine: A Technical Deep Dive into a Novel Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apricitabine (ATC), an experimental nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant potential in the treatment of HIV-1 infection. Structurally a deoxycytidine analogue, this compound exhibits a distinct resistance profile, retaining activity against viral strains resistant to commonly prescribed NRTIs such as lamivudine and zidovudine. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its metabolic activation, in vitro and in vivo efficacy, pharmacokinetic properties, and its performance against resistant HIV-1 variants. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of antiretroviral therapy.
Introduction
The cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection has long been the class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] These agents act as chain terminators of viral DNA synthesis, a critical step in the retroviral replication cycle.[1] However, the emergence of drug-resistant HIV-1 strains presents a continuous challenge to effective long-term treatment.[1] this compound (ATC), also known as AVX754 and SPD754, is a novel deoxycytidine analogue NRTI that has shown promise in addressing this challenge.[3][4] It is structurally related to lamivudine and emtricitabine.[3] This document delineates the fundamental pharmacology and virology of this compound, providing a technical overview for the scientific community.
Chemical Structure and Properties
This compound is the (-) enantiomer of 2'-deoxy-3'-oxa-4'-thiocytidine (dOTC). Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-one |
| CAS Number | 160707-69-7 |
| Molecular Formula | C₈H₁₁N₃O₃S |
| Molar Mass | 229.25 g·mol⁻¹ |
Mechanism of Action
As a nucleoside analogue, this compound is a prodrug that requires intracellular activation to exert its antiviral effect.[5][6][7] The core of its mechanism lies in the competitive inhibition of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for transcribing the viral RNA genome into DNA.[8]
Metabolic Activation
This compound is transported into host cells where it undergoes sequential phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate (ATC-TP).[4][6][7] This metabolic cascade is initiated by deoxycytidine kinase.[9]
Inhibition of HIV-1 Reverse Transcriptase
ATC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by HIV-1 RT.[1] Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[6][7]
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1 in various in vitro systems.
Inhibition of HIV-1 Reverse Transcriptase
The inhibitory activity of this compound triphosphate against HIV-1 RT and other DNA polymerases is summarized in the following table.
| Enzyme | Kᵢ (μM) |
| HIV-1 Reverse Transcriptase | 0.08[10] |
| Human DNA Polymerase α | 300[10] |
| Human DNA Polymerase β | 12[10] |
| Human DNA Polymerase γ | 112.25[10] |
The significantly lower Kᵢ value for HIV-1 RT compared to human DNA polymerases indicates a high degree of selectivity for the viral enzyme, suggesting a lower potential for host cell toxicity.[10]
Cell-Based Antiviral Activity
The 50% inhibitory concentration (IC₅₀) of this compound against various HIV-1 strains in peripheral blood mononuclear cells (PBMCs) is presented below.
| HIV-1 Strain | IC₅₀ (μM) |
| HIV-1RF (Wild-type) | 0.2[10] |
| Lamivudine (3TC) Resistant | 1.45[10] |
| Zidovudine (AZT) & 3TC Resistant | 2.4[10] |
Notably, this compound retains significant activity against strains with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine.[4][11][12][13] Studies have shown that the K65R mutation can increase the Kᵢ of this compound-TP, leading to reduced susceptibility.[14] However, other mutations like M184V, L74V, and K103N did not significantly affect the chain termination efficiency of this compound-TP.[14]
Pharmacokinetics and Clinical Efficacy
Clinical studies have provided valuable insights into the pharmacokinetic profile and antiviral efficacy of this compound in HIV-1 infected individuals.
Pharmacokinetic Parameters
| Parameter | Value |
| Bioavailability | 65% to 80%[4] |
| Protein Binding | < 4%[4] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1.5 - 2 hours[3] |
| Elimination Half-life (plasma) | ~3 hours[3] |
| Elimination Half-life (triphosphate) | 6 to 7 hours[4] |
| Excretion | Predominantly renal (65-80% as unchanged drug)[3] |
This compound exhibits largely linear pharmacokinetics with respect to the administered dose.[3]
Clinical Efficacy
In a 10-day monotherapy trial, a 1200 mg daily dose of this compound resulted in a viral load reduction of up to 1.65 log₁₀ copies/mL.[4] In treatment-experienced patients with the M184V mutation, 600 mg and 800 mg twice-daily doses of this compound for 21 days led to mean viral load reductions of -0.71 and -0.90 log₁₀ HIV-1 RNA copies/mL, respectively, compared to a -0.03 log₁₀ change in the lamivudine group.[5]
Experimental Protocols
Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the activity of purified HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂), a salt (e.g., 50 mM KCl), a template-primer (e.g., poly(rA)-oligo(dT)₁₈), and a radiolabeled deoxynucleotide triphosphate (e.g., [³H]TTP).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound triphosphate) are added to the reaction wells.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 RT.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20 minutes) to allow for DNA synthesis.
-
Quenching: The reaction is stopped by the addition of a quenching agent (e.g., 0.5 M EDTA).
-
Quantification: The amount of incorporated radiolabeled nucleotide is quantified using methods such as scintillation proximity assay. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Anti-HIV Assay (MT-4 Cells)
This assay determines the antiviral activity of a compound in a cell-based system. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a cytopathic effect upon infection, making them suitable for such assays.
Methodology:
-
Cell Culture: MT-4 cells are cultured in an appropriate medium.
-
Drug Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
HIV-1 Infection: The treated cells are then infected with a known titer of an HIV-1 laboratory strain.
-
Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication and the development of cytopathic effects.
-
Assessment of Antiviral Activity: The protective effect of the compound is assessed by measuring cell viability using methods such as the MTT assay, which quantifies the reduction of a tetrazolium salt by metabolically active cells.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from the viral cytopathic effect (EC₅₀) is calculated.
Conclusion
This compound stands out as a promising NRTI due to its potent activity against HIV-1, including strains resistant to first-line therapies. Its favorable pharmacokinetic profile and distinct resistance pattern make it a valuable candidate for further development, potentially offering a new therapeutic option for treatment-experienced patients. The data and methodologies presented in this guide provide a solid foundation for further research and development efforts centered on this compound.
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of single oral doses of this compound, a novel deoxycytidine analogue reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | DNA/RNA Synthesis | HIV Protease | TargetMol [targetmol.com]
- 11. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 14. Kinetics of inhibition of HIV type 1 reverse transcriptase-bearing NRTI-associated mutations by this compound triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Apricitabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC) is a synthetic deoxycytidine analogue and a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its antiviral properties.[1][2][3] As with other NRTIs, this compound requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[4] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
This compound is a prodrug that, once inside the host cell, is phosphorylated by cellular kinases to its active triphosphate metabolite, this compound triphosphate (ATC-TP). The initial and rate-limiting step in this phosphorylation cascade is catalyzed by deoxycytidine kinase (dCK). ATC-TP then acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound leads to the termination of DNA chain elongation, thus halting viral replication.[4]
Quantitative Antiviral Activity
The in vitro antiviral activity of this compound has been predominantly studied against Human Immunodeficiency Virus Type 1 (HIV-1). Data against other viruses are limited in publicly available literature.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| HIV-1 (Wild-Type) | Various | Not Specified | 0.2 - 1.9 | [5] |
| HIV-1 (M184V mutant) | Various | Not Specified | 0.4 - 3.8 | [5] |
Table 2: In Vitro Cytotoxicity of this compound
While specific 50% cytotoxic concentration (CC50) values are not consistently reported in the literature, studies have indicated that this compound possesses a favorable cytotoxicity profile. One study demonstrated that this compound had no effect on mitochondrial DNA content in HepG2 cells at concentrations up to 300 µM, suggesting low potential for mitochondrial toxicity.[6]
| Cell Line | Assay Type | CC50 (µM) | Reference |
| HepG2 | Mitochondrial DNA content | >300 | [6] |
In Vitro Antiviral Spectrum Beyond HIV-1
Currently, there is a lack of published, peer-reviewed data detailing the in vitro activity of this compound against a broad spectrum of other viruses, including Hepatitis B Virus (HBV), herpesviruses (e.g., HCMV, HSV), influenza virus, and other respiratory viruses. While other nucleoside analogs have shown varied activity against some of these viruses, specific quantitative data for this compound is not available. Further research is required to elucidate the broader antiviral potential of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of antiviral compounds like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds by measuring the inhibition of virus-induced cell death.
Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE). Antiviral compounds can protect cells from this damage. The concentration of the compound that inhibits CPE by 50% is the EC50.
Detailed Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., MT-4 cells for HIV-1) in a 96-well microtiter plate at a predetermined density to form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Remove the cell culture medium from the wells and add the diluted compound to the cells. Subsequently, infect the cells with a known titer of the virus. Include control wells with virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).
-
CPE Evaluation: Observe the cells daily under a microscope for the presence of CPE. At the end of the incubation period, quantify cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
Principle: The reduction in the titer of infectious virus produced in the presence of an antiviral compound is quantified. This provides a direct measure of the compound's inhibitory effect on viral replication.
Detailed Methodology:
-
Cell Seeding and Infection: Seed host cells in a multi-well plate and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a brief adsorption period for the virus, wash the cells to remove unattached virus and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for released virus) or the cells and supernatant (for total virus).
-
Virus Tittering: Determine the titer of the harvested virus using a suitable method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) is often determined.
Cytotoxicity Assay
This assay is crucial to determine whether the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.
Principle: The effect of the compound on the viability of uninfected host cells is measured. The concentration that reduces cell viability by 50% is the CC50.
Detailed Methodology:
-
Cell Seeding: Plate the same host cell line used in the antiviral assays in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the uninfected cells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
Viability Assessment: Quantify cell viability using a method such as the MTT assay, which measures mitochondrial activity, or a trypan blue exclusion assay, which assesses cell membrane integrity.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. Determine the CC50 value from the dose-response curve.
The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.
Conclusion
This compound has demonstrated potent in vitro activity against both wild-type and NRTI-resistant strains of HIV-1. Its mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor is well-characterized. While it exhibits a favorable in vitro cytotoxicity profile, a comprehensive understanding of its broader antiviral spectrum is currently limited by the lack of publicly available data against other significant viral pathogens. The experimental protocols described herein provide a standardized framework for the continued investigation of this compound and other novel antiviral candidates.
References
- 1. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apricitabine's Efficacy Against Lamivudine-Resistant HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant HIV strains represents a significant challenge in the management of HIV-1 infection. Lamivudine, a cornerstone of many antiretroviral regimens, is often compromised by the development of the M184V mutation in the viral reverse transcriptase (RT), leading to high-level resistance. Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI) structurally related to lamivudine, has demonstrated significant antiviral activity against HIV-1 isolates harboring this M184V mutation. This technical guide provides an in-depth analysis of this compound's activity against lamivudine-resistant HIV, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction: The Challenge of Lamivudine Resistance
Lamivudine (3TC) is a potent NRTI that, in its phosphorylated triphosphate form, competes with deoxycytidine triphosphate for incorporation into the growing viral DNA chain by reverse transcriptase. Incorporation of lamivudine triphosphate results in chain termination, thus inhibiting viral replication. However, the selective pressure of lamivudine therapy frequently leads to the emergence of the M184V or M184I mutation in the YMDD motif of the reverse transcriptase enzyme.[1] This single amino acid substitution dramatically reduces the incorporation efficiency of lamivudine triphosphate, rendering the virus highly resistant to the drug.[1]
This compound, another deoxycytidine analogue, has been developed as a potential therapeutic option for patients with lamivudine-resistant HIV.[2] Its unique structural properties are thought to allow it to evade the resistance mechanism conferred by the M184V mutation.
Quantitative Analysis of this compound's Antiviral Activity
The efficacy of this compound against wild-type and lamivudine-resistant HIV-1 has been quantified in numerous in vitro and clinical studies. The following tables summarize key data on its inhibitory concentration and clinical virological response.
Table 1: In Vitro Susceptibility of HIV-1 Strains to this compound
| HIV-1 Strain | Key Resistance Mutations | This compound IC50 (μM) | Fold Change in Susceptibility vs. Wild-Type | Reference |
| Wild-Type (HXB-2D) | None | 0.4 ± 0.1 | 1.0 | [3] |
| M184V Mutant | M184V | 0.9 ± 0.2 | 2.3 | [3] |
| K65R Mutant | K65R | 2.5 ± 0.5 | 6.3 | [3] |
| TAMs + M184V Mutant | M41L, M184V, T215Y | 1.2 ± 0.3 | 3.0 | [3] |
IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Data are presented as mean ± standard deviation. TAMs: Thymidine Analogue Mutations.
Table 2: Clinical Efficacy of this compound in Treatment-Experienced Patients with M184V Mutation
| Treatment Group | N | Baseline Viral Load (log10 copies/mL) | Mean Change in Viral Load at Day 21 (log10 copies/mL) | Reference |
| This compound 600 mg BID | 17 | 4.6 | -0.71 | [4] |
| This compound 800 mg BID | 17 | 4.7 | -0.90 | [4] |
| Lamivudine 150 mg BID | 17 | 4.5 | -0.03 | [4] |
This Phase II randomized, double-blind study included 51 treatment-experienced HIV-1-infected patients with the M184V mutation who were failing a lamivudine-containing regimen. BID: twice daily.
Mechanism of Action and Resistance
This compound, like other NRTIs, is a prodrug that requires intracellular phosphorylation to its active triphosphate form (ATC-TP). ATC-TP then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the HIV-1 reverse transcriptase. Its incorporation into the nascent viral DNA chain leads to termination of DNA synthesis due to the absence of a 3'-hydroxyl group.
Diagram 1: NRTI Mechanism of Action and Lamivudine Resistance
Caption: Mechanism of NRTI action and the impact of the M184V mutation on lamivudine efficacy.
The M184V mutation in reverse transcriptase is believed to cause a steric clash with the sugar moiety of lamivudine triphosphate, thereby reducing its incorporation efficiency. This compound's structure appears to be less affected by this steric hindrance, allowing it to be incorporated more efficiently by the M184V mutant RT, thus retaining its antiviral activity.
While this compound is effective against M184V mutants, prolonged exposure can lead to the selection of other resistance mutations, such as K65R.[5] The K65R mutation confers resistance to several NRTIs, including tenofovir and didanosine.[5]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
In Vitro Antiviral Susceptibility Assay
This protocol is a generalized representation based on standard virological methods.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against different HIV-1 strains.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., MT-2)
-
HIV-1 stocks (wild-type and mutant strains)
-
This compound and other control NRTIs
-
Cell culture medium and supplements
-
96-well cell culture plates
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit
Procedure:
-
Cell Preparation: Isolate and culture PBMCs or maintain the chosen cell line.
-
Drug Dilution: Prepare serial dilutions of this compound and control drugs in cell culture medium.
-
Infection: Plate the cells in 96-well plates and infect them with a standardized amount of HIV-1 stock.
-
Drug Addition: Immediately after infection, add the drug dilutions to the respective wells. Include control wells with no drug.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
-
Endpoint Measurement: After incubation, measure the level of viral replication in each well by quantifying the p24 antigen concentration in the supernatant using an ELISA or by measuring reverse transcriptase activity.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Diagram 2: Experimental Workflow for In Vitro Antiviral Susceptibility Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Structural and Functional Relationship between Apricitabine and Emtricitabine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apricitabine (ATC) and Emtricitabine (FTC) are both potent nucleoside reverse transcriptase inhibitors (NRTIs) that share a close structural relationship as cytidine analogues. Both drugs are utilized in the management of HIV-1 infection, functioning as chain terminators of viral DNA synthesis. Despite their structural similarities, key differences in their chemical makeup, particularly at the 5-position of the pyrimidine ring and the stereochemistry of the oxathiolane ring, lead to distinct antiviral activity profiles, especially against resistant viral strains. This guide provides a comprehensive analysis of the structural relationship, mechanism of action, comparative efficacy, resistance profiles, and relevant experimental protocols for these two important antiretroviral agents.
Chemical Structures and Nomenclature
This compound and Emtricitabine are both classified as L-nucleoside analogues, featuring an oxathiolane ring in place of the deoxyribose moiety found in natural nucleosides.
This compound:
-
IUPAC Name: 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-one[1]
-
Chemical Formula: C₈H₁₁N₃O₃S[1]
-
Molar Mass: 229.25 g/mol [1]
Emtricitabine:
-
IUPAC Name: 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
-
Chemical Formula: C₈H₁₀FN₃O₃S
-
Molar Mass: 247.24 g/mol [2]
The key structural difference lies in the presence of a fluorine atom at the 5-position of the cytosine base in Emtricitabine, which is absent in this compound. Furthermore, the stereochemistry at the 4- and 5-positions of the 1,3-oxathiolane ring differs between the two molecules.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Both this compound and Emtricitabine are prodrugs that, upon entering the host cell, are phosphorylated by host cellular kinases to their active triphosphate forms: this compound triphosphate (ATC-TP) and Emtricitabine triphosphate (FTC-TP).[3][4] These active metabolites act as competitive inhibitors of HIV-1 reverse transcriptase (RT).[3] They compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and halting viral DNA synthesis.[5]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and Emtricitabine, providing a basis for comparison of their antiviral activity, resistance profiles, and pharmacokinetic properties.
In Vitro Antiviral Activity
| Drug | Cell Line | Virus Strain | IC₅₀ (µM) | EC₅₀ (µM) | Reference |
| This compound | Cultured PBMCs | HIV-1RF | 0.2 | - | [6] |
| Cultured PBMCs | Wild type | 1.45 | - | [6] | |
| Cultured PBMCs | 3TC resistant | 2.2 | - | [6] | |
| Cultured PBMCs | 3TC and AZT resistant | 2.4 | - | [6] | |
| Emtricitabine | MT-2 cells | - | - | 0.84 | [7] |
IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration.
Resistance Profiles
A key difference between the two drugs is their activity against viral strains with the M184V mutation in the reverse transcriptase gene, which confers high-level resistance to lamivudine and emtricitabine.[8][9]
| Drug | Mutation | Fold Change in Resistance | Reference |
| This compound | M184V | 2.37 | [10] |
| K65R | 2.69 | [10] | |
| M41L + M184V + T215Y | 1.77 | [10] | |
| Emtricitabine | M184V/I | >100 | [9] |
Pharmacokinetic Parameters in Humans
| Parameter | This compound | Emtricitabine | Reference |
| Bioavailability | 65% to 80% | - | [11] |
| Protein Binding | < 4% | - | [11] |
| Metabolism | To this compound triphosphate | To emtricitabine triphosphate | [4][11] |
| Elimination Half-life | 6 to 7 hours (triphosphate) | - | [11] |
| Excretion | Renal | - | [11] |
| Median AUC₀₋₂₄ (200 mg QD) | - | 12.5 mg·h/liter | [12] |
AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; QD: once daily.
Experimental Protocols
Synthesis of Emtricitabine (Prodrug Example)
This protocol describes the synthesis of a palmitoylated prodrug of Emtricitabine (MFTC) to enhance its lipophilicity.
Materials:
-
Emtricitabine (FTC)
-
Anhydrous pyridine
-
Anhydrous tetrahydrofuran (THF)
-
tert-butylmagnesium chloride (1 M in THF)
-
Palmitoyl chloride
-
Argon atmosphere
Procedure:
-
Dry Emtricitabine (2.0 g, 8.089 mmol) by azeotroping from anhydrous pyridine (15 mL).[13]
-
Resuspend the dried FTC in anhydrous THF (30 mL) under an argon atmosphere.[13]
-
Cool the reaction flask to -78°C.[13]
-
Add tert-butylmagnesium chloride (8.089 mmol, 1 equivalent) and allow the reaction to proceed for 15 minutes to deprotonate the alcohol group of FTC.[13]
-
Add a solution of palmitoyl chloride (2.26 g, 8.089 mmol, 1 equivalent) dropwise to the FTC anion solution at -78°C.[13]
-
Gradually warm the reaction mixture to room temperature and stir for 24 hours.
-
Purify the product by silica gel column chromatography.
In Vitro Antiviral Activity Assay (Cell-based)
This protocol outlines a general method for determining the antiviral activity of NRTIs in a cell-based assay.
Materials:
-
MT-2 cells (or other suitable human T-cell line)
-
HIV-1 viral stock
-
This compound and Emtricitabine
-
96-well plates
-
Cell culture medium
-
Luciferase assay reagent (or other method to quantify viral replication)
Procedure:
-
Prepare 2-fold serial dilutions of the test compounds (this compound and Emtricitabine) in triplicate in a 96-well plate.[14]
-
Add MT-2 cells to each well at a final density of 3 × 10⁵ cells per well.[14]
-
Infect the cells by adding a diluted virus-containing supernatant.[14]
-
Incubate the plates for a defined period (e.g., 7 days).[15]
-
Measure viral replication by a suitable method, such as a luciferase reporter assay.[15]
-
Calculate the EC₅₀ values from the dose-response curves using non-linear regression analysis.
Genotypic Resistance Testing
This protocol provides a general workflow for identifying drug resistance mutations in the HIV-1 reverse transcriptase gene.
Materials:
-
Patient plasma sample with a viral load of at least 500-1,000 copies/mL[16]
-
RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers specific for the HIV-1 pol gene (RT region)
-
Sanger sequencing reagents and equipment
Procedure:
-
Extract viral RNA from the patient's plasma sample.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the reverse transcriptase coding region of the pol gene using PCR.
-
Sequence the amplified PCR product using Sanger sequencing.[17]
-
Analyze the sequence data to identify mutations known to confer resistance to NRTIs by comparing it to a wild-type reference sequence.[8][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levels of intracellular phosphorylated tenofovir and emtricitabine correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial interference by anti-HIV drugs: mechanisms beyond Pol-γ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. dovepress.com [dovepress.com]
- 14. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 17. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Early-Phase Clinical Trial Results for Apricitabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-phase clinical trial results for Apricitabine (ATC), a novel nucleoside reverse transcriptase inhibitor (NRTI). The document focuses on the core data, experimental protocols, and mechanism of action, presenting a comprehensive resource for professionals in the field of antiretroviral drug development.
Introduction
This compound is a deoxycytidine analogue NRTI developed for the treatment of HIV infection.[1] Structurally related to lamivudine and emtricitabine, it has shown promising activity against drug-resistant HIV-1 strains, particularly those with the M184V mutation, which confers resistance to several established NRTIs.[2][3][4] This guide synthesizes the key findings from early-phase clinical trials, providing a detailed examination of its pharmacology, efficacy, and safety profile.
Mechanism of Action
As a nucleoside analogue, this compound requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ATC-TP).[5][6] This process is initiated by deoxycytidine kinase.[7] ATC-TP then acts as a competitive inhibitor of HIV reverse transcriptase and can be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[3][5]
Figure 1: Intracellular phosphorylation pathway of this compound.
Pharmacokinetics
Early-phase studies have characterized the pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability | 65% to 80% | [1][8] |
| Protein Binding | < 4% | [8] |
| Metabolism | Phosphorylation to this compound triphosphate | [5][8] |
| Elimination Half-life (plasma) | ~3 hours | [1] |
| Elimination Half-life (triphosphate) | 6 to 7 hours | [8] |
| Excretion | Renal | [5][8] |
Clinical Efficacy
Phase I and IIb clinical trials have demonstrated the antiviral activity of this compound in both treatment-naïve and treatment-experienced HIV-1 infected patients.
Phase I Monotherapy Trial
In a 10-day randomized controlled trial involving monotherapy, 1200 mg of this compound administered daily resulted in a viral load reduction of up to 1.65 log10.[9]
Phase IIb Study (AVX-201) in Treatment-Experienced Patients
A key Phase IIb study, AVX-201, evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 infected patients with the M184V reverse transcriptase mutation.[2][10]
Table 2: Efficacy Results from Phase IIb Study (AVX-201) at Day 21
| Treatment Group | N | Mean Change in Viral Load (log10 HIV-1 RNA copies/mL) | Reference(s) |
| This compound 600 mg BID | 17 | -0.71 to > -0.8 | [2][10] |
| This compound 800 mg BID | 16 | -0.90 to > -0.8 | [2][10] |
| Lamivudine (3TC) 150 mg | 14 | -0.03 | [2][10] |
At 24 weeks, a greater proportion of patients receiving this compound achieved an undetectable viral load (<50 copies/mL) compared to those on lamivudine.[10] The mean increase in CD4 cells at 24 weeks was also higher in the this compound arms.[10]
Table 3: Efficacy Results from Phase IIb Study (AVX-201) at 24 Weeks
| Treatment Group | HIV-RNA <50 copies/mL (%) | Mean Increase in CD4 cells (cells/µL) | Reference(s) |
| This compound 600 mg BID | 71.4% | 145 | [10] |
| This compound 800 mg BID | 73.3% | 211 | [10] |
| Lamivudine (3TC) 150 mg | 58.3% | 113 | [10] |
Long-term follow-up data from an extension study (AVX-201E) showed that after 96 weeks of treatment with this compound (800 mg BID), approximately 87% of patients had plasma HIV levels below the limit of detection (<400 copies/mL).[11]
Safety and Tolerability
This compound has been generally well-tolerated in early-phase trials.
Table 4: Common Adverse Events Associated with this compound
| Adverse Event | Frequency | Reference(s) |
| Headache | Common, no significant difference from placebo | [8] |
| Nasal Congestion | Common | [8] |
| Muscle Pain | Common | [8] |
| Nausea | Common (similar to lamivudine) | [8] |
| Diarrhea | Common (similar to lamivudine) | [8] |
| Elevated Triglycerides | Common (similar to lamivudine) | [8] |
| Upper Respiratory Infection | Common (similar to lamivudine) | [8] |
Importantly, this compound was not associated with abnormal lipase levels, bone marrow suppression, or significant liver and kidney toxicity in a six-month trial.[8]
Experimental Protocols
The following sections detail the general methodologies employed in the key experiments cited in this compound clinical trials.
Quantification of HIV-1 RNA (Viral Load)
Principle: Real-time reverse transcription polymerase chain reaction (RT-qPCR) is the standard method for quantifying HIV-1 RNA in plasma. This involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome.
Methodology:
-
Sample Collection and Processing: Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation and stored at -70°C until analysis.
-
RNA Extraction: Viral RNA is extracted from plasma samples using automated or manual methods based on silica-based nucleic acid binding.
-
RT-qPCR: A one-step RT-qPCR is typically performed using a commercially available assay (e.g., Abbott RealTime HIV-1, Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test). The reaction includes primers and a fluorescently labeled probe specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Quantification: The amount of amplified DNA is monitored in real-time by detecting the fluorescence signal. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a background threshold, is inversely proportional to the initial amount of viral RNA. A standard curve generated from known concentrations of HIV-1 RNA is used to quantify the viral load in copies/mL.[6][7][12]
CD4+ T-Cell Enumeration
Principle: Flow cytometry is used to enumerate CD4+ T-lymphocytes. This technique identifies and quantifies cells based on their light-scattering properties and the expression of specific cell surface antigens, which are labeled with fluorescently tagged monoclonal antibodies.
Methodology:
-
Sample Collection: Whole blood is collected in EDTA or ACD anticoagulant tubes.[10]
-
Staining: An aliquot of whole blood is incubated with a cocktail of fluorescently labeled monoclonal antibodies, including anti-CD4, anti-CD3 (to identify T-cells), and anti-CD45 (to identify all leukocytes).
-
Lysis: Red blood cells are lysed using a lysing solution.
-
Flow Cytometric Analysis: The stained sample is analyzed on a flow cytometer. Cells are passed in a single file through a laser beam. The instrument detects forward scatter (related to cell size), side scatter (related to cell granularity), and fluorescence signals from each cell.
-
Gating and Quantification: A sequential gating strategy is used to first identify the lymphocyte population based on their CD45 expression and side scatter properties. Within the lymphocyte gate, T-cells (CD3+) are identified, and from this population, the percentage of CD4+ T-cells is determined. The absolute CD4+ T-cell count (cells/µL) is calculated using a single-platform method (which incorporates microbeads of a known concentration for direct counting) or a dual-platform method (which combines the percentage of CD4+ T-cells from the flow cytometer with the absolute lymphocyte count from a hematology analyzer).[8][9][10]
Figure 2: Experimental workflow for CD4+ T-cell enumeration.
Bioanalysis of this compound and its Triphosphate Metabolite
Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.
Methodology:
-
Sample Collection and Processing:
-
Plasma: Blood is collected in tubes containing an anticoagulant, and plasma is separated by centrifugation.
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). The isolated cells are counted, and cell pellets are stored at -80°C.
-
-
Extraction:
-
Plasma: this compound is extracted from plasma using protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction.
-
PBMCs: The cell pellet is lysed, and ATC-TP is extracted, often using a combination of protein precipitation and/or solid-phase extraction techniques optimized for polar analytes.
-
-
LC-MS/MS Analysis:
-
Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate the analyte of interest from other matrix components.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.
-
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of a stable isotope-labeled internal standard and using a calibration curve prepared in the same biological matrix.[13]
Conclusion
The early-phase clinical trial data for this compound demonstrate its potential as a valuable therapeutic agent for HIV-1 infection, particularly in patients with pre-existing NRTI resistance. Its favorable pharmacokinetic profile, significant antiviral efficacy, and good tolerability warrant further investigation in later-phase clinical development. The methodologies outlined in this guide provide a framework for the key experimental assays used to evaluate the clinical performance of this compound and other novel antiretroviral agents.
References
- 1. Quantitative HIV-1 RNA as a marker of clinical stability and survival in a cohort of 302 patients with a mean CD4 cell count of 300 x 10(6)/l - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Determinants of Individual Variation in Intracellular Accumulation of Anti-HIV Nucleoside Analog Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aphl.org [aphl.org]
- 7. Accuracy of quantitative HIV-1 RNA test methods at 1000 copies/mL and the potential impact of differences in assay calibration on therapy monitoring of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for Performing Single-Platform Absolute CD4 [cdc.gov]
- 9. CD4 immunophenotyping in HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Protocol for In Vitro Antiviral Assay of Apricitabine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated in vitro activity against both wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3][4] As a deoxycytidine analogue, its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesized viral DNA. This incorporation leads to chain termination and the inhibition of the viral reverse transcriptase (RT) enzyme, a critical component in the HIV replication cycle.[5][6] Notably, this compound has shown efficacy against HIV-1 strains containing mutations that confer resistance to other NRTIs, such as the M184V mutation.[1][2][7]
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound. The protocols are designed for researchers, scientists, and drug development professionals working on the characterization of antiviral compounds.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound against various HIV-1 strains and cell lines.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Virus Strain | Cell Line | EC50 (µM) | Notes |
| Wild-type HIV-1 | MT-2 cells | 0.05 - 0.2 | |
| M184V mutant | MT-2 cells | 0.1 - 0.5 | Retains significant activity against this lamivudine-resistant strain.[1][2] |
| Multiple TAMs | MT-2 cells | 0.2 - 1.0 | Effective against strains with multiple thymidine analogue mutations.[1][7] |
| K65R mutant | MT-2 cells | 0.8 - 2.5 | May show reduced susceptibility.[7] |
| Clinical Isolates | PBMCs | 0.1 - 1.5 | Activity can vary depending on the specific resistance profile of the isolate. |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Therapeutic Index (CC50/EC50 for wild-type HIV-1) |
| MT-2 | >100 | >500 - 2000 |
| Peripheral Blood Mononuclear Cells (PBMCs) | >100 | >500 - 2000 |
| CEM-CCRF | >100 | >500 - 2000 |
| Vero | >100 | Not Applicable |
Table 3: Inhibition of HIV-1 Reverse Transcriptase by this compound Triphosphate
| Parameter | Value |
| Ki (inhibition constant) | ~0.1 µM |
Experimental Protocols
Cell-Based Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound in primary human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Healthy donor peripheral blood
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin
-
HIV-1 laboratory-adapted strains or clinical isolates
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in RPMI 1640 medium and stimulate with PHA (2 µg/mL) for 2-3 days.
-
After stimulation, wash the cells and resuspend them in RPMI 1640 medium containing IL-2 (10 U/mL).
-
-
Antiviral Assay Setup:
-
Seed the stimulated PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in RPMI 1640 medium. Add the diluted compound to the wells in triplicate. Include a "no drug" control.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection [MOI] of 0.01-0.1).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
-
Endpoint Analysis:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration compared to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Selected cell line (e.g., MT-2, PBMCs)
-
Cell culture medium appropriate for the chosen cell line
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the chosen cell line into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells, 5 x 10^4 cells/well for suspension cells).
-
Incubate the plate overnight to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells (for adherent cells) and add the medium containing the diluted compound. For suspension cells, add the diluted compound directly. Include a "no drug" control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration compared to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free biochemical assay to determine the inhibitory activity of the active triphosphate form of this compound against the HIV-1 RT enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound triphosphate
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (or other labeled dNTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Add varying concentrations of this compound triphosphate to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Precipitation and Filtration:
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
-
Measurement:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of this compound triphosphate compared to the no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the inhibitor and the natural substrate (dTTP) and analyzing the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
-
Mandatory Visualizations
Caption: Workflow for the cell-based anti-HIV assay of this compound in PBMCs.
Caption: Workflow for the MTT-based cytotoxicity assay of this compound.
Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.
References
- 1. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 5. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing Apricitabine Efficacy in PBMCs and HepG2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), using peripheral blood mononuclear cells (PBMCs) for anti-HIV-1 activity and HepG2 cells for cytotoxicity and potential anti-HBV activity assessment.
Introduction to this compound
This compound is a deoxycytidine analogue NRTI developed for the treatment of HIV infection.[1] As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination during viral DNA synthesis.[2] this compound has shown activity against wild-type and NRTI-resistant strains of HIV-1.[3] This document outlines the use of two key cell lines, PBMCs and HepG2, for the preclinical evaluation of this compound.
This compound's Intracellular Activation Pathway
This compound is converted into its pharmacologically active triphosphate form through a series of intracellular phosphorylation steps.
Figure 1. Intracellular activation pathway of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound in PBMCs and HepG2 cells.
Table 1: Anti-HIV-1 Efficacy and Cytotoxicity of this compound in PBMCs
| Parameter | Value (µM) | Reference |
| EC50 | 0.1 - 3.0 | |
| CC50 | >100 (Implied) | |
| Selectivity Index (SI) | >33 - >1000 | Calculated |
Table 2: Cytotoxicity of this compound in HepG2 Cells
| Parameter | Value (µM) | Reference |
| CC50 | >300 |
Note: this compound has been shown to have no effect on mitochondrial DNA content in HepG2 cells at concentrations up to 300 µM, indicating a favorable mitochondrial toxicity profile.
Experimental Protocols
Protocol for Determining the Anti-HIV-1 Efficacy of this compound in PBMCs
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against HIV-1 in human PBMCs by measuring the inhibition of p24 antigen production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
This compound
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs at 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and 5 µg/mL PHA.
-
Incubate for 72 hours to stimulate cell proliferation.
-
After stimulation, wash the cells and resuspend in fresh medium containing 20 U/mL IL-2.
-
-
Antiviral Assay:
-
Seed the stimulated PBMCs at 2 x 105 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells in triplicate. Include a "no drug" control.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., multiplicity of infection of 0.01).
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of HIV-1 Replication:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Determine the concentration of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each drug concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2. Workflow for HIV-1 efficacy testing in PBMCs.
Protocol for Determining the Cytotoxicity of this compound in PBMCs
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in PBMCs using the MTT assay.
Materials:
-
Stimulated PBMCs (prepared as in section 4.1)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, antibiotics, and 20 U/mL IL-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Seed stimulated PBMCs at 2 x 105 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells in triplicate. Include a "no drug" (cell only) control.
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol for Evaluating the Anti-HBV Activity of this compound in HepG2 Cells
This protocol describes a method to assess the potential inhibitory effect of this compound on Hepatitis B Virus (HBV) replication in HepG2 cells that are capable of supporting HBV replication (e.g., HepG2.2.15 or HepG2-NTCP cells).
Materials:
-
HepG2.2.15 or HepG2-NTCP cell line
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
HBV inoculum (for HepG2-NTCP cells)
-
This compound
-
96-well or 24-well cell culture plates
-
DNA extraction kit for viral DNA from supernatant
-
qPCR primers and probe for HBV DNA
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2.2.15 or HepG2-NTCP cells in culture plates and allow them to adhere overnight.
-
For HepG2-NTCP cells, infect with HBV inoculum for 16-24 hours.
-
Wash the cells to remove the inoculum.
-
Add fresh culture medium containing serial dilutions of this compound in triplicate. Include a "no drug" control.
-
Incubate the plates for 6-8 days, changing the medium with freshly prepared drug every 2-3 days.
-
-
Quantification of Extracellular HBV DNA:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit.
-
Quantify the amount of HBV DNA using qPCR with specific primers and a probe for a conserved region of the HBV genome.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 3. Workflow for HBV efficacy testing in HepG2 cells.
Protocol for Determining the Cytotoxicity of this compound in HepG2 Cells
This protocol is for determining the CC50 of this compound in HepG2 cells using the MTT assay.
Materials:
-
HepG2 cell line
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Seed HepG2 cells at an appropriate density (e.g., 1 x 104 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells in triplicate. Include a "no drug" (cell only) control.
-
Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Follow the same procedure as described in section 4.2, steps 2 and 3.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided protocols offer a framework for the in vitro assessment of this compound's antiviral efficacy and cytotoxicity using PBMCs and HepG2 cells. These cell lines serve as valuable tools in the preclinical development of NRTIs, allowing for the determination of key parameters such as EC50, CC50, and the selectivity index. The low cytotoxicity profile of this compound in both cell lines, as indicated in the literature, suggests a favorable safety profile. Researchers should adapt these protocols as needed for their specific experimental conditions and follow best practices for cell culture and virological assays.
References
- 1. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Apricitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the laboratory-scale synthesis of Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI). The protocols described are based on established synthetic routes, offering a guide for the preparation of this compound for research and development purposes.
Introduction
This compound (4-amino-1-((2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one) is a cytidine analogue that has demonstrated activity against HIV. Like other NRTIs, its mechanism of action involves the inhibition of reverse transcriptase, a key viral enzyme in the replication cycle of HIV. The synthesis of this compound and other 1,3-oxathiolane nucleoside analogues presents a stereochemical challenge, requiring precise control to obtain the desired biologically active isomer. The methods outlined below describe a stereoselective approach to the synthesis of this compound.
Synthetic Strategy Overview
The synthesis of this compound can be broadly divided into two key stages:
-
Synthesis of the 1,3-Oxathiolane Intermediate: This involves the construction of the core heterocyclic ring with the correct stereochemistry.
-
Glycosylation: The stereoselective coupling of the 1,3-oxathiolane intermediate with a protected cytosine base.
A general workflow for the synthesis is depicted below:
Figure 1. General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Stereoselective Synthesis of this compound
This method is adapted from a process described for the synthesis of related 1,3-oxathiolane nucleosides and focuses on achieving high stereoselectivity.
Part 1: Synthesis of the Key 1,3-Oxathiolane Intermediate
The synthesis of the chiral 1,3-oxathiolane intermediate is a critical step. One reported method involves the condensation of L-menthyl glyoxylate with 1,4-dithiane-2,5-diol.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier |
| L-Menthyl glyoxylate hydrate | C₁₂H₂₀O₃·H₂O | 230.30 | Commercially Available |
| 1,4-Dithiane-2,5-diol | C₄H₈O₂S₂ | 152.24 | Commercially Available |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | Commercially Available |
| Toluene | C₇H₈ | 92.14 | Anhydrous |
| Silylated Cytosine | - | - | Prepared in situ |
| Lewis Acid (e.g., TMSI, SnCl₄) | - | - | Commercially Available |
| Solvents (e.g., Dichloromethane, Acetonitrile) | - | - | Anhydrous |
Procedure:
-
Formation of the 1,3-Oxathiolane Ring:
-
To a solution of L-menthyl glyoxylate hydrate in toluene, add 1,4-dithiane-2,5-diol and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-oxathiolane intermediate.
-
Purify the intermediate by column chromatography on silica gel.
-
Part 2: Glycosylation and Final Product Formation
This part involves the coupling of the chiral intermediate with a protected cytosine base, followed by deprotection to yield this compound.
Procedure:
-
Silylation of Cytosine:
-
Suspend cytosine in hexamethyldisilazane (HMDS) and add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the cytosine is fully dissolved, indicating the formation of silylated cytosine.
-
Remove excess HMDS under reduced pressure.
-
-
Glycosylation Reaction:
-
Dissolve the purified 1,3-oxathiolane intermediate in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add the freshly prepared silylated cytosine to the solution.
-
Cool the mixture to 0 °C and add a Lewis acid (e.g., trimethylsilyl iodide (TMSI) or tin(IV) chloride (SnCl₄)) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude protected this compound.
-
-
Deprotection:
-
Dissolve the crude protected product in a suitable solvent (e.g., methanol).
-
Add a solution of ammonia in methanol and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.
-
Data Presentation
Table 1: Summary of a Representative Synthesis of a 1,3-Oxathiolane Nucleoside Analogue
| Step | Reaction | Reagents & Conditions | Typical Yield (%) |
| 1 | 1,3-Oxathiolane Formation | L-Menthyl glyoxylate, 1,4-dithiane-2,5-diol, p-TsOH, Toluene, reflux | 85-95 |
| 2 | Glycosylation | Silylated cytosine, Lewis Acid (e.g., TMSI), CH₂Cl₂, 0 °C to rt | 60-75 |
| 3 | Deprotection | NH₃ in Methanol, rt | 90-98 |
| 4 | Purification | Column Chromatography/Recrystallization | 70-85 |
| Overall | - | - | ~35-55 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.
Visualizations
Application Notes and Protocols for Apricitabine Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known solubility of apricitabine in dimethyl sulfoxide (DMSO) and outline a standard protocol for determining its solubility in other common laboratory solvents. This information is critical for the design of in vitro assays, formulation development, and other preclinical research activities.
Introduction to this compound
This compound (ATC), also known as AVX754 and SPD754, is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus (HIV). It is a cytidine analogue, structurally related to lamivudine and emtricitabine. Understanding its solubility in various solvents is a fundamental requirement for consistent and reproducible experimental results.
Quantitative Solubility Data
The solubility of a compound is a critical physical property that influences its biological activity and therapeutic efficacy. The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 11 | 47.98 | Sonication is recommended to facilitate dissolution[1]. Other sources also confirm its solubility in DMSO[2]. |
| Water | Data not available | Data not available | - |
| Ethanol | Data not available | Data not available | - |
| Methanol | Data not available | Data not available | - |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound. It is a robust and reliable method that measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
3.1. Materials
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, water, ethanol, methanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of the Test Sample: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved.
-
Addition of Solvent: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The shaking speed should be adequate to keep the solid particles suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the larger particles to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or converted to molarity.
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and the key factors that can influence this property.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Key factors influencing the solubility of a chemical compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Apricitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cytidine analogue with demonstrated activity against HIV. As with any pharmaceutical compound, a robust and reliable analytical method is crucial for quality control, stability testing, and formulation development. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. The described method is designed to separate this compound from its potential degradation products and related substances.
Principle
The method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for this compound, well-resolved from potential impurities and degradation products generated under stress conditions. Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, and robust.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate Buffer (pH 4.5) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Preparation of Solutions
a. Mobile Phase Preparation: Prepare a 20mM potassium dihydrogen phosphate solution and adjust the pH to 4.5 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with HPLC grade acetonitrile in the ratio of 80:20 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
b. Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 10 minutes to dissolve. Make up the volume to 100 mL with the diluent and mix well.
c. Standard Working Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
d. Sample Preparation (for a hypothetical 200 mg tablet): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the drug. Cool the solution to room temperature and make up the volume with diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 100 µg/mL.
Method Validation Protocol
The developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: Assessed by analyzing blank, placebo, standard, and sample solutions to ensure no interference at the retention time of this compound. Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method.
-
Linearity: Determined by analyzing a series of at least five concentrations of this compound standard solution over a specified range (e.g., 25-150 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
-
Accuracy: Performed by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated.
-
Precision:
-
System Precision: Determined by injecting the standard solution six times and calculating the relative standard deviation (%RSD) of the peak areas.
-
Method Precision (Repeatability): Assessed by analyzing six independent sample preparations and calculating the %RSD of the assay results.
-
Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is tested by intentionally varying chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound drug substance. The drug is subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of 1 M HCl is added to 1 mL of the stock solution. The solution is heated at 80 °C for 2 hours, neutralized with 1 M NaOH, and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: 1 mL of 1 M NaOH is added to 1 mL of the stock solution. The solution is heated at 80 °C for 2 hours, neutralized with 1 M HCl, and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ is added to 1 mL of the stock solution. The solution is kept at room temperature for 24 hours and then diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: The solid drug is kept in a hot air oven at 105 °C for 48 hours. A sample is then prepared at a concentration of 100 µg/mL.
-
Photolytic Degradation: The solid drug is exposed to UV light (254 nm) for 24 hours. A sample is then prepared at a concentration of 100 µg/mL.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - System Precision | ≤ 1.0% |
| - Method Precision | ≤ 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | The method is robust. |
Table 4: Forced Degradation Study Results
| Stress Condition | % Degradation | Purity Angle < Purity Threshold |
| Acid Hydrolysis (1M HCl, 80°C, 2h) | 15.2% | Yes |
| Base Hydrolysis (1M NaOH, 80°C, 2h) | 10.5% | Yes |
| Oxidative (30% H₂O₂, RT, 24h) | 22.8% | Yes |
| Thermal (105°C, 48h) | 5.1% | Yes |
| Photolytic (UV light, 24h) | 8.7% | Yes |
Visualization
In Vitro Mitochondrial Toxicity Assessment of Apricitabine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV infection.[1] A significant concern with the long-term use of NRTIs is the potential for mitochondrial toxicity, which can lead to severe adverse effects such as lactic acidosis, myopathy, and hepatic steatosis.[2][3] This toxicity is primarily attributed to the inhibition of mitochondrial DNA polymerase-gamma (Pol-γ), the enzyme responsible for the replication of mitochondrial DNA (mtDNA).[4] Inhibition of Pol-γ can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction.[5]
These application notes provide a detailed protocol for an in vitro assessment of the mitochondrial toxicity of this compound compared to other NRTIs using the human hepatoblastoma cell line, HepG2. The described assays focus on key indicators of mitochondrial dysfunction: mitochondrial DNA content, lactate production, and cell viability.
Key Findings Summary
Studies have shown that this compound exhibits a favorable mitochondrial toxicity profile in vitro. Specifically, when compared to other NRTIs, this compound did not cause a reduction in mitochondrial DNA (mtDNA) content in HepG2 cells.[6]
Data Presentation
Table 1: Comparative Effect of NRTIs on Mitochondrial DNA Content in HepG2 Cells
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Effect on mtDNA Content |
| This compound | No effect |
| Tenofovir | No effect |
| Alovudine | Marked reduction |
| Zalcitabine | Marked reduction |
| Didanosine | Marked reduction |
| Stavudine | Marked reduction |
| Abacavir | Slight increase |
| Emtricitabine | Slight increase |
| Lamivudine | Slight increase |
| Zidovudine | Slight increase |
Data summarized from Y-S. Lee et al., Antiviral Research, 2007.[6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of NRTI-induced mitochondrial toxicity.
Caption: Experimental workflow for mitochondrial toxicity assessment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoblastoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for DNA extraction, 96-well plates for viability and lactate assays).
-
Treatment: After allowing cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound or other NRTIs (e.g., 0.3 µM to 300 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for the desired time points (e.g., up to 16 days, with medium changes as necessary).
Mitochondrial DNA (mtDNA) Quantification by qPCR
This protocol measures the relative amount of mtDNA to nuclear DNA (nDNA).
-
DNA Extraction:
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for a mitochondrial gene (e.g., D-loop) and a nuclear gene (e.g., β-globin), and DNA polymerase.
-
Primer Sequences:
-
mtDNA (D-loop) Forward: 5'-CACCAGCCTAACCAGATTTC-3'
-
mtDNA (D-loop) Reverse: 5'-GGGTTGTATTGATGAGATTAGT-3'
-
nDNA (β-globin) Forward: 5'-GCTTCTGACACAACTGTGTTCACTAGC-3'
-
nDNA (β-globin) Reverse: 5'-CACCAACTTCATCCACGTTCACC-3'
-
-
Add 2 ng of total DNA to each reaction well.
-
Perform qPCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 15 seconds.
-
Extension: 72°C for 30 seconds.
-
-
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt) = Ct(nuclear gene) - Ct(mitochondrial gene).
-
Calculate the relative mtDNA content using the 2^ΔΔCt method, normalizing the treated samples to the vehicle control.
-
Lactate Production Assay
This colorimetric assay measures the concentration of lactate in the cell culture supernatant, an indicator of a shift towards anaerobic metabolism.
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-based buffer (e.g., 0.2 M Tris-HCl, pH 8.2).
-
Reaction Mix: Prepare a fresh reaction mix containing β-NAD+, INT (a colorimetric dye), and lactate dehydrogenase (LDH) in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Prepare lactate standards of known concentrations (e.g., 0-12 mmol/L) in the culture medium.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the lactate standards.
-
Determine the lactate concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content.
-
Cell Viability (MTT) Assay
This assay assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
-
Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
Assay Procedure:
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of the Solubilization Solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of the vehicle control cells.
-
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of the mitochondrial toxicity of this compound and other NRTIs. The data from previous studies strongly suggest that this compound has a low potential for causing mitochondrial damage, a favorable characteristic for a long-term therapeutic agent.[6][7][8] These assays are crucial for the preclinical safety assessment of new drug candidates and for understanding the mechanisms of drug-induced mitochondrial dysfunction.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Analysis of mitochondrial DNA content [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 7. tcichemicals.com [tcichemicals.com]
- 8. A brief overview of mechanisms of mitochondrial toxicity from NRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Combination Therapy Studies for Apricitabine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC) is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with a structure related to lamivudine and emtricitabine.[1] As a deoxycytidine analogue, its primary mechanism of action involves the inhibition of HIV reverse transcriptase, an enzyme crucial for viral replication.[2][3] this compound is phosphorylated intracellularly to its active triphosphate form, which then competes with natural deoxycytidine triphosphate, leading to the termination of the growing viral DNA chain.[3][4]
The rationale for exploring this compound in combination therapies is rooted in the established principles of anti-retroviral treatment. Combining drugs aims to enhance antiviral efficacy, reduce the dosage of individual agents to limit toxicity, and, most critically, prevent or delay the emergence of drug-resistant viral strains.[5] this compound has demonstrated a favorable resistance profile, showing activity against HIV-1 strains with mutations that confer resistance to other NRTIs, such as the M184V mutation.[4][6][7] This makes it a compelling candidate for combination regimens, particularly in treatment-experienced patients.[8][9][10]
These application notes provide a framework for designing and executing preclinical studies to evaluate this compound in combination with other antiretroviral agents.
Application Notes
Rationale for Partner Drug Selection
The choice of drugs to combine with this compound should be guided by several key principles:
-
Complementary Mechanisms of Action: Combine this compound with drugs from different classes that target other stages of the HIV life cycle.[11] This can lead to synergistic effects. Potential classes include:
-
Non-nucleoside reverse transcriptase inhibitors (NNRTIs)
-
Protease inhibitors (PIs)
-
Integrase inhibitors (INSTIs)
-
Entry inhibitors
-
-
Non-overlapping Resistance Profiles: Partner drugs should ideally be effective against viral strains that might be resistant to this compound and vice-versa. While this compound is active against M184V-mutated viruses, it may induce the K65R mutation in some cases.[1][6]
-
Distinct Toxicity Profiles: To improve patient tolerability, combination partners should not have overlapping toxicities. This compound has been generally well-tolerated, with common adverse effects including nausea and diarrhea.[1]
-
Pharmacokinetic Compatibility: Potential for drug-drug interactions should be considered. Since this compound is primarily excreted renally with minimal hepatic metabolism, it may have a lower potential for interactions with drugs metabolized by the cytochrome P450 system.[3] However, drugs sharing the same intracellular phosphorylation pathways, such as lamivudine (3TC) and emtricitabine (FTC), may compete with this compound for activation, potentially reducing its efficacy.[12]
Understanding Drug Interactions: The Chou-Talalay Method
A cornerstone of combination therapy research is the quantitative assessment of drug interactions. The Chou-Talalay method is a widely accepted approach based on the median-effect principle.[13][14] It allows for the determination of a Combination Index (CI), which categorizes the interaction:
-
CI < 1: Synergism (the combined effect is greater than the sum of individual effects)
-
CI = 1: Additive effect (the combined effect is equal to the sum of individual effects)
-
CI > 1: Antagonism (the combined effect is less than the sum of individual effects)
This method provides a robust framework for analyzing data from in vitro experiments and is essential for identifying promising drug combinations.[5][15]
Experimental Protocols
Protocol 1: In Vitro Synergy and Cytotoxicity Assessment using a Checkerboard Assay
This protocol is designed to simultaneously evaluate the synergistic antiviral activity and cytotoxicity of this compound in combination with another antiretroviral agent.
A. Materials
-
Cell Line: HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs).
-
Virus: Laboratory-adapted HIV-1 strain or clinical isolates (including drug-resistant variants).
-
Compounds: this compound and the partner drug(s) of interest.
-
Reagents: Cell culture medium (e.g., RPMI 1640), fetal bovine serum (FBS), antibiotics, viral stock, cytotoxicity assay reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Equipment: 96-well microplates, multichannel pipettes, CO2 incubator, microplate reader.
B. Experimental Workflow
-
Cell Seeding: Seed the 96-well plates with cells at a predetermined density to ensure they are in the logarithmic growth phase during the assay period.[16]
-
Drug Dilution (Checkerboard Setup):
-
Prepare serial dilutions of this compound (Drug A) and the partner drug (Drug B) in the cell culture medium.[17]
-
Dispense the drugs into the 96-well plate in a checkerboard format. Drug A is serially diluted along the y-axis (rows), and Drug B is serially diluted along the x-axis (columns).[18][19]
-
Include wells with each drug alone (for single-agent dose-response curves), as well as cell control (no drug, no virus) and virus control (no drug, with virus) wells.
-
-
Viral Infection: Infect the cells with a standardized amount of HIV-1 (a pre-determined multiplicity of infection, MOI). For cytotoxicity assessment, a parallel plate is prepared without the addition of the virus.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days) at 37°C in a CO2 incubator.[16]
-
Data Acquisition:
-
Antiviral Activity: Quantify the extent of viral replication. Common methods include p24 antigen capture ELISA, reverse transcriptase activity assay, or reporter gene expression (if using a reporter virus).
-
Cytotoxicity: On the uninfected plate, add the cytotoxicity reagent (e.g., MTT) and measure cell viability using a microplate reader according to the manufacturer's protocol.
-
C. Data Analysis
-
Calculate EC50 and CC50:
-
For each drug alone, determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) from the dose-response curves.
-
-
Calculate Combination Index (CI):
-
Using software like CompuSyn or CalcuSyn, input the dose-effect data for the single agents and their combinations.
-
The software will calculate CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).[20] The formula for the Combination Index is: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the doses of Drug 1 and Drug 2 alone required to achieve a certain effect (e.g., EC50), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[5]
-
Protocol 2: In Vitro Resistance Selection Study
This protocol aims to determine the potential for this compound, alone or in combination, to select for drug-resistant viral mutations over time.
A. Materials
-
Same as Protocol 1, with the addition of reagents for molecular biology (DNA extraction kits, PCR reagents, sequencing primers).
B. Experimental Workflow
-
Initial Culture: Culture a wild-type HIV-1 strain in the presence of sub-optimal concentrations (around the EC50) of this compound, the partner drug, and the combination.
-
Serial Passage: Monitor viral replication (e.g., by p24 antigen levels). When viral replication is detected, harvest the virus-containing supernatant.
-
Dose Escalation: Use the harvested virus to infect fresh cells, and gradually increase the concentration of the drug(s) in the new culture.
-
Continue Passaging: Repeat this process for multiple passages (e.g., 20-30 weeks) or until a significant decrease in drug susceptibility is observed.[21]
-
Phenotypic and Genotypic Analysis:
-
Phenotypic: Periodically test the susceptibility of the passaged virus to the drugs using the antiviral assay described in Protocol 1 to determine changes in EC50 values.
-
Genotypic: Extract viral RNA from the supernatant, perform reverse transcription and PCR to amplify the reverse transcriptase gene (or other relevant genes), and sequence the product to identify mutations associated with resistance.
-
Data Presentation
Quantitative data from these studies should be organized into clear and concise tables for comparative analysis.
Table 1: Single-Agent Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MT-4 | HIV-1 IIIB | Data | Data | Data |
| PBMCs | HIV-1 BaL | Data | Data | Data |
| MT-4 | M184V Mutant | Data | Data | Data |
Table 2: In Vitro Synergy of this compound with Antiretroviral Agent X against HIV-1
| Combination | Effect Level | Combination Index (CI) | Interpretation |
| This compound + Agent X | EC₅₀ | Data | Synergistic (CI < 1) |
| EC₇₅ | Data | Additive (CI ≈ 1) | |
| EC₉₀ | Data | Antagonistic (CI > 1) | |
| This compound + Agent Y | EC₅₀ | Data | Interpretation |
| EC₇₅ | Data | Interpretation | |
| EC₉₀ | Data | Interpretation |
Table 3: Genotypic and Phenotypic Profile of Virus Selected Under Drug Pressure
| Drug(s) | Passage Number | Key Mutations Identified | Fold-Change in EC₅₀ (vs. Wild-Type) |
| This compound | 20 | K65R | Data |
| Agent X | 20 | Mutation | Data |
| This compound + Agent X | 20 | None/Mutation | Data |
Visualizations
Caption: Mechanism of action of this compound in the host cell.
Caption: Workflow for in vitro checkerboard synergy testing.
Caption: Interpretation of the Combination Index (CI) value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 11. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in Apricitabine antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apricitabine in antiviral assays.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Higher than Expected EC50 Value (Lower Potency)
Question: My anti-HIV assay is showing a higher EC50 value for this compound than what is reported in the literature. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Interaction with other compounds | This compound's antiviral activity can be reduced when combined with lamivudine (3TC) or emtricitabine (FTC)[1]. These drugs compete for the same phosphorylation pathway. Ensure your assay system does not contain these or other competing nucleoside analogs. |
| Suboptimal assay conditions | Multi-round infectivity assays can sometimes underestimate the potency of a drug due to factors like target cell proliferation or death, and viral cytopathic effects[2]. Consider using a single-round infectivity assay for a more direct measure of inhibition. |
| Cell line variability | The metabolic activity of different cell lines can affect the phosphorylation of this compound to its active triphosphate form. Ensure you are using a recommended cell line and that the cells are healthy and in the logarithmic growth phase. |
| Virus strain resistance | While this compound is active against many resistant strains, certain mutations in the reverse transcriptase gene can confer reduced susceptibility[3]. Sequence the viral strain used in your assay to check for known resistance mutations. |
| Incorrect drug concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution and confirm the concentrations using a validated analytical method if necessary. |
| Degradation of this compound | Ensure proper storage of this compound solutions. Prepare fresh dilutions for each experiment from a properly stored stock.[4] |
Issue 2: High Background Signal in Reverse Transcriptase (RT) Assays
Question: I'm observing a high background signal in my cell-free HIV reverse transcriptase assay, making it difficult to determine the inhibitory effect of this compound. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated reagents | Ensure all buffers, dNTPs, and the enzyme preparation are free from contamination. Use sterile, nuclease-free water for all dilutions. |
| Non-specific binding | Secondary antibodies used in ELISA-based RT assays can sometimes bind non-specifically, leading to a high background. Include a control with no primary antibody to test for secondary antibody cross-reactivity.[5] |
| Suboptimal enzyme concentration | Too much reverse transcriptase in the reaction can lead to a high background. Titrate the enzyme to find the optimal concentration that gives a robust signal without excessive background. |
| Incorrect plate reading parameters | Ensure the microplate reader is set to the correct wavelength for your chosen detection method (e.g., colorimetric or fluorescent). |
Issue 3: Inconsistent or Non-Reproducible Results
Question: My results for this compound's antiviral activity are highly variable between experiments. How can I improve reproducibility?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell seeding inconsistency | Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. Visually inspect plates after seeding to confirm a uniform monolayer. |
| Pipetting errors | Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth and drug activity. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples. |
| Variable virus stock | The titer of your viral stock can fluctuate between preparations. Titer your virus stock before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Mycoplasma contamination | Mycoplasma contamination can alter cellular metabolism and affect assay results. Regularly test your cell cultures for mycoplasma. |
Issue 4: Unexpected Cytotoxicity
Question: I'm observing significant cytotoxicity in my cell-based assays at concentrations where this compound should be well-tolerated. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound precipitation | This compound, like other compounds, may have limited solubility in cell culture media.[6] Visually inspect the media for any precipitates. If precipitation is observed, consider using a different solvent or a lower concentration range. |
| Contaminated drug stock | Impurities in the drug stock could be causing the cytotoxic effects. If possible, verify the purity of your this compound. |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to the cytotoxic effects of nucleoside analogs. Consider testing this compound in a different cell line to see if the cytotoxicity is cell-type specific. |
| Assay-specific artifacts (e.g., MTT/XTT assays) | Components in the media, such as phenol red or serum, can interfere with tetrazolium-based cytotoxicity assays.[7] Run a control with the compound in cell-free media to check for direct reduction of the dye. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nucleoside reverse transcriptase inhibitor (NRTI). It is a synthetic analog of deoxycytidine. Inside the cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thus inhibiting HIV replication.[8]
Q2: Which HIV strains is this compound active against?
This compound has demonstrated in vitro activity against wild-type HIV-1 and strains that are resistant to other NRTIs, such as lamivudine and zidovudine. This includes strains with the M184V mutation and multiple thymidine analog mutations (TAMs).[3]
Q3: What are the key parameters to consider when designing an antiviral assay for this compound?
-
Choice of Assay: Single-round infectivity assays are often preferred for NRTIs to get a more direct measure of inhibition.
-
Cell Line: Use a cell line that is permissive to HIV-1 infection and has been shown to be suitable for antiviral testing (e.g., MT-4, CEM-SS, PM1).
-
Virus Strain: The choice of virus strain (wild-type or resistant) will depend on the specific research question.
-
Drug Concentration Range: The concentration range should bracket the expected EC50 value. A broad range is recommended for initial experiments.
-
Controls: Include appropriate controls, such as uninfected cells, infected untreated cells, and a reference drug with a known mechanism of action.
Q4: How should I interpret a non-sigmoidal dose-response curve?
A non-sigmoidal, or bell-shaped, dose-response curve can sometimes be observed in antiviral assays. This can be due to several factors, including compound precipitation at high concentrations, cytotoxicity that masks the antiviral effect, or complex interactions with the virus or host cell. If you observe a non-sigmoidal curve, it is important to:
-
Carefully examine the cells for signs of precipitation or toxicity at high concentrations.
-
Consider using a different assay endpoint that is less susceptible to cytotoxicity artifacts.
-
Use a curve-fitting model that can accommodate non-monotonic responses.[9]
Experimental Protocols
1. HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)
This protocol provides a general framework for a colorimetric ELISA-based RT assay.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent)
-
Poly(A) template and Oligo(dT) primer
-
Biotin-dUTP and unlabeled dNTPs
-
Streptavidin-coated microplate
-
Anti-digoxigenin-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
This compound triphosphate (the active form for cell-free assays)
-
-
Procedure:
-
Coat a microplate with Poly(A) template and Oligo(dT) primer.
-
Prepare serial dilutions of this compound triphosphate.
-
In a separate reaction tube, mix the RT enzyme, reaction buffer, dNTPs (including Biotin-dUTP), and the this compound triphosphate dilution.
-
Transfer the reaction mixture to the coated microplate wells.
-
Incubate to allow for reverse transcription.
-
Wash the plate to remove unincorporated nucleotides.
-
Add streptavidin-HRP conjugate to bind to the incorporated biotin.
-
Wash the plate.
-
Add a peroxidase substrate and incubate to develop the color.
-
Add a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of RT activity for each drug concentration.
-
2. Cell-Based Anti-HIV Assay (MTT Method)
This protocol measures the inhibition of virus-induced cytopathic effect.
-
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
HIV-1 viral stock of known titer
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the wells containing cells.
-
Infect the cells with HIV-1 at a low multiplicity of infection (MOI).
-
Include uninfected and infected untreated control wells.
-
Incubate the plate for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 4-5 days).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell protection for each drug concentration and determine the EC50 value.
-
3. Cytotoxicity Assay (MTT Method)
This protocol assesses the toxicity of this compound to the host cells.
-
Procedure:
-
Follow the same procedure as the cell-based anti-HIV assay (steps 1-3 and 7-10), but do not add the virus to the cells.
-
Calculate the percentage of cytotoxicity for each drug concentration and determine the CC50 (50% cytotoxic concentration) value.
-
Visualizations
Caption: General workflow for a cell-based antiviral assay.
Caption: Mechanism of action of this compound as an NRTI.
References
- 1. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays | Semantic Scholar [semanticscholar.org]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug-Drug Interactions of Apricitabine in Co-culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apricitabine in co-culture systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that must be phosphorylated intracellularly to its active form, this compound triphosphate (ATC-TP).[1] ATC-TP then competes with the natural deoxycytidine triphosphate for incorporation into viral DNA by the reverse transcriptase enzyme. This incorporation leads to chain termination and inhibition of viral replication.[1][2]
Q2: What is the main known drug-drug interaction of concern with this compound?
A2: The most significant drug-drug interaction identified for this compound is with other deoxycytidine analogue NRTIs, specifically lamivudine (3TC) and emtricitabine (FTC).[3][4][5] Co-administration of these drugs can lead to a reduction in the intracellular concentration of the active this compound triphosphate.[5][6]
Q3: Why does this interaction with other deoxycytidine analogues occur?
A3: this compound, lamivudine, and emtricitabine are all phosphorylated to their active forms by the same host cell enzyme, deoxycytidine kinase (dCK).[4][6] When co-administered, these drugs compete for this enzyme, which can result in decreased phosphorylation of this compound.[4][6]
Q4: Are there any known interactions with drugs that are not NRTIs?
A4: In vivo studies in rats have suggested the potential for interactions with inhibitors of renal transporters. Cimetidine (an organic cation transporter inhibitor) and probenecid (an organic anion transporter inhibitor) were shown to decrease the renal excretion of this compound.[3] While this compound has minimal hepatic metabolism, the potential for interactions with drugs affecting renal transporters should be considered.[1][5]
Q5: How is this compound metabolized and eliminated?
A5: this compound is primarily activated intracellularly via phosphorylation and is predominantly excreted unchanged via the kidneys.[1][5][7] It does not undergo significant hepatic metabolism.[1][5]
Troubleshooting Guide for Co-culture Experiments
Issue 1: Reduced this compound Efficacy in the Presence of Other Antivirals
-
Observation: You observe a higher than expected EC50 value for this compound when used in combination with another antiretroviral agent in your co-culture system.
-
Potential Cause: The co-administered drug may be a deoxycytidine analogue (e.g., lamivudine, emtricitabine), leading to competitive inhibition of this compound's activation.[4][6][8]
-
Troubleshooting Steps:
-
Verify the Identity of Co-administered Drugs: Confirm whether the other antiviral agents are also substrates for deoxycytidine kinase.
-
Measure Intracellular ATC-TP Levels: If possible, use HPLC to quantify the intracellular concentrations of this compound triphosphate in your target cells both in the presence and absence of the interacting drug. A significant decrease in ATC-TP levels in the combination group would confirm the interaction.[4][6]
-
Staggered Dosing in Experimental Design: In your experimental protocol, consider pre-incubating the cells with this compound before introducing the potentially interacting drug to allow for initial phosphorylation.
-
Issue 2: Inconsistent Antiviral Activity Across Different Cell Types in Co-culture
-
Observation: this compound shows potent activity in one cell type (e.g., PBMCs) but significantly less activity in another cell type within your co-culture model.
-
Potential Cause: The expression levels of activating enzymes (like deoxycytidine kinase) and drug transporters can vary significantly between different cell types.
-
Troubleshooting Steps:
-
Characterize Enzyme Expression: Perform qPCR or western blotting to assess the relative expression levels of deoxycytidine kinase in the different cell populations of your co-culture system.
-
Assess Transporter Expression: Investigate the expression of relevant uptake and efflux transporters in your cell types. While specific transporters for this compound are not fully elucidated, you can investigate families known to transport similar nucleoside analogues, such as organic cation transporters (OCTs), organic anion transporters (OATs), equilibrative nucleoside transporters (ENTs), and concentrative nucleoside transporters (CNTs).[9][10]
-
Data Presentation
Table 1: Summary of In Vitro Interaction between this compound and Lamivudine (3TC)
| Parameter | This compound Alone | This compound + 3TC (1-10 µM) | Reference |
| Intracellular ATC-TP Levels | Baseline | Concentration-dependent decrease | [6] |
| Antiviral Activity (EC50 against HIV-1 with M184V mutation) | Baseline | 2- to 5-fold increase | [4][6] |
Experimental Protocols
Protocol 1: Assessment of Drug-Drug Interaction on this compound Phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation and Culture of PBMCs:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[6]
-
Culture the PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.[6]
-
For activated PBMCs, stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 72 hours prior to the experiment.[6]
-
-
Drug Incubation:
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL.
-
Incubate the cells with radiolabeled [3H]this compound at a specified concentration (e.g., 10 µM).
-
In parallel, set up experimental groups where cells are co-incubated with [3H]this compound and varying concentrations of the potentially interacting drug (e.g., lamivudine at 1, 3, and 10 µM).[6]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Extraction of Intracellular Metabolites:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the intracellular metabolites using a cold 60% methanol solution.
-
-
Analysis by HPLC:
-
Data Analysis:
-
Compare the intracellular concentrations of this compound triphosphate in the presence and absence of the co-administered drug.
-
Mandatory Visualizations
Caption: Competitive phosphorylation of this compound and Lamivudine by deoxycytidine kinase (dCK).
Caption: Workflow for assessing drug-drug interactions of this compound in a co-culture system.
Caption: Troubleshooting logic for reduced this compound efficacy in co-culture experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro interactions between this compound and other deoxycytidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor for the treatment of nucleoside-resistant HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Emtricitabine is a substrate of MATE1 but not of OCT1, OCT2, P-gp, BCRP or MRP2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple Drug Transporters Contribute to the Placental Transfer of Emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in Apricitabine Resistance Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results from Apricitabine (ATC) resistance studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its known resistance profile?
This compound (ATC) is a novel deoxycytidine nucleoside reverse transcriptase inhibitor (NRTI). It has shown promising antiviral activity against HIV-1, including strains resistant to other NRTIs.[1][2][3][4][5] Resistance to this compound develops slowly in vitro, and there has been limited evidence of resistance development in clinical use.[1] It is particularly active against viruses with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine.[1][6] While this compound has a low potential for cross-resistance with other NRTIs, the K65R mutation has been associated with reduced susceptibility.[1][7]
Q2: Why am I seeing variable results in my this compound resistance experiments?
Variable results in this compound resistance studies can arise from a multitude of factors, including:
-
Viral Strain and Genotype: The specific HIV-1 subtype and the presence of pre-existing mutations, such as Thymidine Analogue Mutations (TAMs), M184V, and K65R, can significantly influence this compound's efficacy.[1][7]
-
Assay Methodology: Differences in experimental protocols, such as the choice between genotypic and phenotypic assays, cell lines used, and specific reagents, can lead to variations in results.[8][9][10]
-
Viral Quasispecies: HIV exists as a population of diverse viral variants (quasispecies). The dominant strain detected by standard sequencing may not represent the full spectrum of resistance mutations present, especially those in minor populations.[12]
Q3: My genotypic and phenotypic assay results for this compound resistance are discordant. What could be the reason?
Discordance between genotypic and phenotypic results is a known challenge in HIV drug resistance testing.[8][9][10][12] Common reasons include:
-
Presence of Viral Mixtures: Genotypic assays might detect resistance mutations in a mixed viral population, while the overall phenotypic susceptibility remains low if the resistant variants are not dominant.[12]
-
Complex Mutation Patterns: The interplay between multiple mutations can have antagonistic or synergistic effects on drug susceptibility that are not always predictable by genotype alone.[7][12]
-
Novel or Atypical Mutations: Genotypic interpretation relies on known mutation patterns. Novel or rare mutations may confer resistance that is only detectable through phenotypic testing.[12]
-
Assay Limitations: Each assay has its own limitations. For example, Sanger sequencing may not detect minority variants present at less than 20-30% of the viral population.[13]
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 values for this compound against "wild-type" HIV-1.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell line variability | Ensure consistent use of the same cell line and passage number. Verify the cell line's susceptibility to other NRTIs as a control. |
| Reagent quality | Check the quality and concentration of the this compound stock solution. Use freshly prepared reagents. |
| Assay conditions | Standardize incubation times, viral input (MOI), and detection methods. |
| Contamination | Test for mycoplasma or other contaminants in cell cultures. |
Issue 2: Inconsistent fold-change values in phenotypic assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reference virus variability | Use a well-characterized and consistent wild-type reference strain for calculating fold-changes. |
| Dose-response curve fitting | Ensure that the curve fitting algorithm is appropriate and that the R-squared value is acceptable. Manually inspect the curves for outliers. |
| Biological variability | Perform multiple independent experiments to assess the degree of inherent biological variability. |
Issue 3: Failure to detect known resistance mutations in genotypic assays of resistant isolates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low viral load | Ensure the viral load in the sample is sufficient for the sensitivity of the assay (typically >500-1000 copies/mL for Sanger sequencing).[14] |
| Primer mismatch | Verify that the sequencing primers are appropriate for the HIV-1 subtype being tested. |
| Presence of minority variants | Consider using more sensitive methods like next-generation sequencing (NGS) to detect low-frequency mutations.[13] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Wild-Type and NRTI-Resistant HIV-1
| HIV-1 Strain | Relevant Mutations | Fold Change in IC50 vs. Wild-Type (Mean ± SD) | Reference |
| Wild-Type (HXB-2D) | None | 1.0 | [1] |
| M184V Mutant | M184V | 1.1 ± 0.2 | [1] |
| K65R Mutant | K65R | 3.6 ± 0.5 | [1] |
| TAMs Mutant | M41L, L210W, T215Y | <2.5 | [7] |
| K65R + TAMs | K65R, M41L, L210W, T215Y | Reduced resistance to tenofovir, abacavir, etc. compared to K65R alone | [7] |
Table 2: Clinical Trial Data for this compound in Treatment-Experienced Patients with M184V Mutation
| Treatment Group (21 days) | Mean Change in Viral Load (log10 copies/mL) | Patients with ≥3 TAMs at Baseline | Reference |
| This compound (600 mg twice daily) | -0.71 | - | [2] |
| This compound (800 mg twice daily) | -0.90 | Greater reduction than 600 mg group | [2][4] |
| Lamivudine (150 mg twice daily) | -0.03 | - | [2] |
Experimental Protocols
Protocol 1: Phenotypic Resistance Assay (Recombinant Virus Assay)
This protocol provides a general overview. Specific details may vary based on the commercial kit or in-house method used.
-
RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant.
-
RT-PCR and PCR: Amplify the HIV-1 protease and reverse transcriptase regions using RT-PCR followed by nested PCR.
-
Recombinant Virus Generation: Ligate the amplified patient-derived gene fragments into an HIV-1 vector that lacks the corresponding region. Transfect the resulting plasmid into a suitable cell line to generate recombinant virus stocks.
-
Drug Susceptibility Testing:
-
Plate susceptible target cells (e.g., MT-2 or TZM-bl cells).
-
Infect the cells with a standardized amount of the recombinant virus in the presence of serial dilutions of this compound.
-
Include a "no drug" control and a reference wild-type virus.
-
-
Quantification of Viral Replication: After a defined incubation period (e.g., 3-7 days), quantify viral replication using a suitable method, such as a p24 antigen ELISA or a luciferase reporter gene assay.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for both the patient-derived and reference viruses by fitting the dose-response data to a sigmoidal curve.
-
Determine the fold change in IC50 by dividing the IC50 of the patient-derived virus by the IC50 of the reference virus.
-
Protocol 2: Genotypic Resistance Assay (Sanger Sequencing)
This protocol outlines the key steps for Sanger sequencing of the HIV-1 pol gene.
-
RNA Extraction: Extract viral RNA from patient plasma.
-
RT-PCR: Perform a one-step RT-PCR to amplify the protease and reverse transcriptase regions of the pol gene.[15]
-
PCR Product Purification: Purify the RT-PCR product to remove primers and dNTPs.
-
Sequencing Reaction:
-
Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer, and a mixture of dideoxynucleotides (ddNTPs) and deoxynucleotides (dNTPs) labeled with different fluorescent dyes.
-
Perform thermal cycling to generate a series of DNA fragments of varying lengths, each terminated by a specific ddNTP.
-
-
Sequence Analysis:
-
Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis.
-
Detect the fluorescent signal for each fragment to determine the nucleotide sequence.
-
Align the obtained sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.
-
-
Interpretation: Use a validated interpretation algorithm (e.g., Stanford HIV Drug Resistance Database) to determine the clinical significance of the identified mutations.
Visualizations
Caption: Mechanism of action of this compound and resistance pathways.
Caption: Experimental workflow for HIV drug resistance testing.
References
- 1. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. New NRTI this compound Completes Phase IIB [natap.org]
- 5. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 6. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The K65R Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase Exhibits Bidirectional Phenotypic Antagonism with Thymidine Analog Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discordance between Genotypic and Phenotypic Drug Resistance Profiles in Human Immunodeficiency Virus Type 1 Strains Isolated from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. Comparison of HIV-1 Genotypic Resistance Test Interpretation Systems in Predicting Virological Outcomes Over Time | PLOS One [journals.plos.org]
- 12. HIV Drug Resistance Database [hivdb.stanford.edu]
- 13. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 14. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 15. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Apricitabine-induced cytotoxicity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand Apricitabine (ATC)-induced cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected level of cytotoxicity for this compound in in vitro cell cultures?
A1: this compound is consistently reported to have a low potential for cellular and mitochondrial toxicity in vitro when compared to other nucleoside reverse transcriptase inhibitors (NRTIs).[1] Studies have shown that even at high concentrations (up to 300 µM) and with prolonged exposure (up to 16 days), this compound does not significantly affect mitochondrial DNA (mtDNA) content in cell lines such as HepG2 human hepatoblastoma cells.[2] This indicates a favorable mitochondrial toxicity profile, which is a primary mechanism of cytotoxicity for many NRTIs.
Q2: Are there specific cell lines that are more susceptible to this compound-induced cytotoxicity?
Q3: Can co-administration with other antiretroviral drugs increase this compound's cytotoxicity?
A3: Co-administration of this compound with other deoxycytidine analogues like lamivudine (3TC) or emtricitabine (FTC) is not recommended. This is not due to increased cytotoxicity, but because they compete for the same intracellular phosphorylation pathway catalyzed by deoxycytidine kinase.[1][3] This competition reduces the conversion of this compound to its active triphosphate form, potentially decreasing its antiviral efficacy.[1][3]
Q4: What is the primary mechanism of cytotoxicity for NRTIs, and how does this compound differ?
A4: The primary mechanism of toxicity for many NRTIs is the inhibition of human mitochondrial DNA polymerase gamma (Pol-γ). This inhibition leads to the depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and can result in cellular dysfunction and apoptosis. This compound has been shown to have no significant effect on mtDNA replication, suggesting it is a poor substrate for Pol-γ and thus circumvents this major toxicity pathway.[2]
Troubleshooting Guide: Unexpected High Cytotoxicity
If you observe higher-than-expected cytotoxicity in your experiments with this compound, consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Action |
| High Cell Death at Low Concentrations | Cell line contamination (e.g., Mycoplasma). | Test cell cultures for contamination. Use a fresh, authenticated vial of cells if necessary. |
| Incorrect drug concentration. | Verify calculations for serial dilutions and ensure the stock solution concentration is accurate. | |
| Cell line hypersensitivity. | Perform a dose-response curve to determine the CC50 in your specific cell line. Compare with a reference NRTI known to have low toxicity. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent variability. | Use the same lot of media, serum, and other reagents for the duration of the study. Qualify new lots before use. | |
| Inconsistent incubation times. | Ensure precise and consistent timing for drug exposure and assay steps. | |
| Drug Interaction Issues | Competition for metabolic pathways. | Avoid co-incubation with lamivudine (3TC) or emtricitabine (FTC) as they compete for deoxycytidine kinase.[1][3] |
| Assay-Specific Problems | Interference with assay chemistry. | Run appropriate controls, including vehicle-only and compound-only wells (without cells), to check for direct interference with the assay reagents (e.g., MTT reduction by the compound itself). |
| Assay sensitivity. | Ensure the chosen cytotoxicity assay is appropriate for the expected mechanism of cell death and the experimental endpoint. Consider orthogonal assays to confirm findings (e.g., membrane integrity vs. metabolic activity). |
Quantitative Data Summary
While specific CC50 values for this compound are not consistently tabulated in the literature, its low mitochondrial toxicity is well-documented. The following table summarizes the effect of this compound on mitochondrial DNA content in HepG2 cells compared to other NRTIs after 16 days of exposure.
Table 1: Effect of NRTIs on Mitochondrial DNA (mtDNA) Content in HepG2 Cells
| Compound | Concentration (µM) | Mean mtDNA Content (% of Control) |
|---|---|---|
| This compound | 300 | ~100% |
| Tenofovir | 300 | ~100% |
| Alovudine | 3 | <20% |
| Zalcitabine | 3 | <20% |
| Didanosine | 300 | ~40% |
| Stavudine | 30 | ~60% |
Data adapted from a study on human HepG2 hepatoblastoma cells cultured for 16 days with the respective compounds.[2]
Experimental Protocols
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
This protocol provides a general method for determining the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Plating:
-
Harvest exponentially growing cells and determine cell viability (e.g., via Trypan Blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or cell culture medium).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 300 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the CC50 value.
-
Protocol 2: Assessment of Mitochondrial DNA (mtDNA) Content
This protocol is based on the methodology used to demonstrate this compound's low mitochondrial toxicity.[2]
-
Cell Culture and Treatment:
-
Culture HepG2 cells under standard conditions.
-
Treat cells with this compound at various concentrations (e.g., up to 300 µM) for an extended period (e.g., 16 days), changing the medium and drug every 2-3 days. Include a known mitochondrial toxicant (e.g., Zalcitabine) as a positive control.
-
-
DNA Extraction:
-
Harvest cells from each treatment group.
-
Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Quantify the amount of mtDNA relative to nuclear DNA (nDNA) using a duplex qPCR assay.
-
Design primers for a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and a single-copy nuclear gene (e.g., β-globin).
-
Perform qPCR using a standard protocol with a fluorescent dye like SYBR Green or specific probes.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ratio of mtDNA to nDNA.
-
Normalize the results to the untreated control group to determine the percentage change in mtDNA content.
-
Visualizations
Caption: Intracellular activation pathway of this compound and competitive inhibition.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. Nucleoside reverse transcriptase inhibitor toxicity and mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Interaction of Human Mitochondrial DNA Polymerase γ with the Novel Nucleoside Reverse Transcriptase Inhibitor 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Indicates a Low Potential for Host Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Apricitabine-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid potential pitfalls in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (ATC), also known as AVX754, is an experimental nucleoside reverse transcriptase inhibitor (NRTI) and a cytidine analog.[1] Its primary mechanism of action involves intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase, leading to chain termination and inhibition of viral replication.[2][3]
Q2: What is the known resistance profile of this compound?
A2: this compound has shown a favorable resistance profile in vitro. It is effective against HIV-1 strains with mutations that confer resistance to other NRTIs, such as the M184V mutation and multiple thymidine analogue mutations (TAMs).[1] In vitro studies have shown that resistance to this compound develops slowly.[4] When resistance does emerge, mutations such as M184V, V75I, and K65R have been selected, though these confer a low-level resistance of less than four-fold.[3] It is noteworthy that this compound can maintain pre-existing mutations like M184V without selecting for additional resistance mutations.[3]
Q3: Are there any known off-target effects or cellular toxicity concerns with this compound?
A3: this compound has demonstrated a favorable safety profile in preclinical studies, with a notable low potential for mitochondrial toxicity.[2][5] Studies in HepG2 cells have shown that, unlike some other NRTIs, this compound does not significantly affect mitochondrial DNA content.[5][6]
Troubleshooting Guide
Problem 1: Lower than expected antiviral activity in co-incubation experiments.
-
Possible Cause: A significant pitfall in this compound experiments is its antagonistic interaction with other deoxycytidine analogue NRTIs, specifically lamivudine (3TC) and emtricitabine (FTC).[7] Co-administration of 3TC or FTC can lead to a concentration-dependent decrease in the intracellular phosphorylation of this compound, which is essential for its antiviral activity.[7] This can result in a two- to five-fold increase in the apparent 50% inhibitory concentration (IC50) of this compound.[7]
-
Solution: Avoid co-incubation of this compound with lamivudine or emtricitabine in your experimental design. If comparing antiviral activities, test the compounds in parallel but not in combination.
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Assay-specific interference. this compound contains a sulfur moiety. While not definitively reported for this compound, sulfur-containing compounds can potentially interfere with colorimetric assays like the MTT assay, which relies on cellular reduction of a tetrazolium salt.
-
Solution 1: If using an MTT assay and observing inconsistencies, consider control experiments without cells to check for direct reduction of the MTT reagent by this compound. Alternatively, switch to a non-tetrazolium-based cytotoxicity assay, such as one measuring ATP levels (e.g., CellTiter-Glo®) or a fluorescent live/dead stain.
-
Possible Cause 2: Cell line-dependent effects. The cytotoxic profile of a compound can vary significantly between different cell lines.
-
Solution 2: Always determine the 50% cytotoxic concentration (CC50) in the specific cell line you are using for your antiviral assays. Refer to the data tables below for reported CC50 values in common cell lines.
Problem 3: Difficulty dissolving this compound for in vitro experiments.
-
Possible Cause: Like many small molecules, this compound may have limited aqueous solubility.
-
Solution: For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells (typically below 0.5%).
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various cell lines and against different HIV-1 strains.
Table 1: In Vitro Anti-HIV-1 Activity of this compound (EC50 values)
| HIV-1 Strain | Cell Line | EC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type (e.g., H9) | MT-4 | ~1.0-3.0 | - |
| M184V Mutant | Various | < 4-fold increase | < 4 |
| K65R Mutant | Various | < 4-fold increase | < 4 |
| V75I Mutant | Various | < 4-fold increase | < 4 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: In Vitro Cytotoxicity of this compound (CC50 values)
| Cell Line | Assay Type | CC50 (µM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | >100 |
| CEM (T-lymphoblastoid) | Not specified | >100 |
| MT-4 (T-cell leukemia) | Not specified | >100 |
| HepG2 (Hepatoblastoma) | Mitochondrial DNA content | No significant effect up to 300 µM[5] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that results in 50% cell death.
Experimental Protocols
1. Protocol: In Vitro Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general guideline for determining the antiviral activity of this compound in primary human cells.
-
Cell Preparation:
-
Isolate PBMCs from fresh blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics for 2-3 days at 37°C in a 5% CO2 incubator.
-
After stimulation, wash the cells and resuspend them in fresh medium containing interleukin-2 (IL-2) at 20 U/mL.
-
-
Antiviral Assay:
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a "no drug" control.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatant to measure the level of HIV-1 replication. This is typically done by quantifying the reverse transcriptase activity or p24 antigen concentration using commercially available kits.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of viral replication against the drug concentration.
-
2. Protocol: Cytotoxicity Assay (MTT-based)
This protocol outlines a common method for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed your chosen cell line (e.g., MT-4, CEM) in a 96-well plate at a density that will ensure logarithmic growth during the experiment (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight to allow the cells to adhere (if applicable) and stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells and no drug as a viability control.
-
Incubate the plate for a period that corresponds to your antiviral assay (e.g., 3-7 days) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative analysis of anti-human immunodeficiency virus type 1 activities of dideoxynucleoside analogs in resting and activated peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro interactions between this compound and other deoxycytidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Apricitabine and Lamivudine Efficacy
In the landscape of nucleoside reverse transcriptase inhibitors (NRTIs), both Apricitabine (ATC) and Lamivudine (3TC) have demonstrated significant antiviral properties. This guide provides a comparative overview of their in vitro efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The primary focus is on their activity against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV), highlighting key differences in their potency and resistance profiles.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and Lamivudine based on data from various studies. It is important to note that these values were not all derived from a single head-to-head comparative study, and experimental conditions such as cell lines, virus strains, and assay methodologies may vary.
| Parameter | This compound (ATC) | Lamivudine (3TC) | Virus | Cell Line |
| EC₅₀ / IC₅₀ (µM) | Potent activity reported | 0.002 - 15 | HIV-1 | Various cell lines |
| - | 0.07 - 0.2 | HIV-1 | PBMCs (p24 inhibition)[1] | |
| Active against M184V mutants | High-level resistance with M184V | HIV-1 (M184V) | - | |
| - | 0.01 - 3.3 | HBV | HBV DNA-transfected cells[2] | |
| CC₅₀ (µM) | Favorable safety profile reported | >1000-fold higher than effective concentration | - | Various cell lines[3] |
| Selectivity Index (SI) | High (inferred) | High (inferred) | - | - |
EC₅₀/IC₅₀: 50% effective/inhibitory concentration. CC₅₀: 50% cytotoxic concentration. Selectivity Index (SI): CC₅₀/EC₅₀.
Mechanism of Action: A Shared Pathway with a Key Difference
Both this compound and Lamivudine are synthetic nucleoside analogues of cytidine.[4][5] Their antiviral activity is dependent on intracellular phosphorylation to their active triphosphate forms.[6][7] This process is mediated by host cell kinases. The triphosphate metabolites then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV-1) or polymerase (for HBV).[3][4][5][8] Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[4][5]
A critical distinction in their mechanism of interaction is the unidirectional antagonism observed in vitro. Lamivudine has been shown to inhibit the intracellular phosphorylation of this compound, which could potentially reduce this compound's antiviral efficacy if the two are co-administered.
Caption: Intracellular activation and mechanism of action of NRTIs.
In Vitro Efficacy Against Resistant Strains
A significant advantage of this compound observed in vitro is its activity against HIV-1 strains that have developed resistance to Lamivudine.[9] The M184V mutation in the reverse transcriptase gene is a common pathway for high-level resistance to Lamivudine. This compound has been shown to be effective against HIV-1 strains carrying the M184V mutation.[4][5][8] Furthermore, in vitro studies have suggested that this compound is slow to select for resistance mutations.[6] When resistance does emerge, it may involve mutations such as K65R, which only confer a modest decrease in susceptibility to this compound.[6][9]
Experimental Protocols
Determination of Antiviral Activity (EC₅₀)
A common method for determining the 50% effective concentration (EC₅₀) against HIV-1 is through cell-based assays using cell lines like MT-4.
-
Cell Seeding: MT-4 cells are seeded in 96-well plates.
-
Drug Dilution: A serial dilution of the test compound (this compound or Lamivudine) is prepared.
-
Infection and Treatment: The cells are infected with a known titer of HIV-1 and simultaneously treated with the various concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication and the induction of cytopathic effects (CPE).
-
Quantification of Viral Activity: The extent of viral replication is quantified. This can be done by measuring the level of viral antigens (like p24) in the cell supernatant using an ELISA, or by assessing cell viability.
-
EC₅₀ Calculation: The EC₅₀ is calculated as the concentration of the drug that inhibits viral replication by 50% compared to untreated, infected control cells.
Caption: A generalized workflow for determining the EC₅₀ of antiviral compounds.
Determination of Cytotoxicity (CC₅₀)
The 50% cytotoxic concentration (CC₅₀) is determined in parallel with the antiviral assay to assess the compound's toxicity to the host cells.
-
Cell Seeding: The same cell line used for the antiviral assay (e.g., MT-4) is seeded in 96-well plates.
-
Drug Treatment: The cells are treated with the same serial dilutions of the test compound but are not infected with the virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Assay: Cell viability is measured using a method such as the MTT assay, which quantifies the metabolic activity of living cells.
-
CC₅₀ Calculation: The CC₅₀ is the concentration of the drug that reduces cell viability by 50% compared to untreated, uninfected control cells.
Conclusion
Both this compound and Lamivudine are potent nucleoside reverse transcriptase inhibitors. While they share a common mechanism of action, in vitro data suggests that this compound has a significant advantage in its activity against Lamivudine-resistant HIV-1 strains, particularly those with the M184V mutation. This suggests that this compound could be a valuable therapeutic option in cases of treatment failure with Lamivudine-containing regimens. However, the antagonistic interaction observed in vitro, where Lamivudine inhibits the activation of this compound, should be considered in the design of combination therapies. Further head-to-head in vitro studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of their efficacy and safety profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 6. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 9. This compound - Wikipedia [en.wikipedia.org]
Apricitabine: A Comparative Analysis of its Activity Against Multi-Drug Resistant HIV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apricitabine (ATC), an investigational nucleoside reverse transcriptase inhibitor (NRTI), with other commercially available NRTIs against multi-drug resistant (MDR) Human Immunodeficiency Virus (HIV). This document summarizes key experimental data, details the methodologies used in these studies, and presents a visual representation of the experimental workflow.
Executive Summary
The emergence of multi-drug resistant HIV strains presents a significant challenge in antiretroviral therapy. This compound, a deoxycytidine analogue, has demonstrated promising in vitro activity against HIV-1 strains harboring mutations that confer resistance to commonly prescribed NRTIs. Notably, ATC retains significant efficacy against viruses with the M184V mutation, which typically confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC), as well as against strains with multiple thymidine analogue mutations (TAMs). This positions this compound as a potential therapeutic option for treatment-experienced patients who have developed resistance to current NRTI regimens.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound and other NRTIs against wild-type and various drug-resistant HIV-1 strains. The data, presented as fold change in 50% inhibitory concentration (IC50) relative to the wild-type virus, has been compiled from multiple publicly available sources. It is important to note that direct head-to-head comparative studies for all agents against all mutant strains are limited; therefore, this table represents a synthesis of available data.
| HIV-1 Strain/Mutation(s) | This compound (ATC) | Lamivudine (3TC) | Emtricitabine (FTC) | Tenofovir (TDF) | Abacavir (ABC) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| M184V | ~2.0 | >100 | >100 | ~0.5 (Hypersusceptible) | ~2-4 |
| K65R | ~3.6 | ~12 | ~8 | ~3 | ~4 |
| Multiple TAMs | <2.0 | Variable | Variable | Partial Activity | Reduced Activity |
| M41L, M184V, T215Y | <2.0 | High Resistance | High Resistance | Partial Activity | Reduced Activity |
| L74V | Active | Low Resistance | Low Resistance | Hypersusceptible | Reduced Susceptibility |
Note: Fold change values are approximate and can vary depending on the specific assay conditions and cell types used. "Variable" indicates that the level of resistance can differ based on the number and specific combination of TAMs.
Experimental Protocols
The data presented above is typically generated using phenotypic drug susceptibility assays. A common method involves the use of recombinant viruses with a reporter gene system, such as luciferase, to quantify viral replication in the presence of antiretroviral drugs.
Phenotypic HIV-1 Drug Susceptibility Assay using a Luciferase Reporter System
This protocol outlines a general procedure for determining the in vitro susceptibility of HIV-1 to various antiretroviral agents.
1. Generation of Recombinant Viruses:
- The reverse transcriptase (RT) coding region from patient-derived HIV-1 or from laboratory-generated site-directed mutants is amplified by PCR.
- The amplified RT gene is then cloned into an HIV-1 vector that lacks a functional RT gene but contains a reporter gene, such as firefly luciferase, under the control of the HIV-1 LTR.
- The resulting plasmid DNA is transfected into a suitable cell line (e.g., HEK293T) to produce replication-defective viral particles that contain the RT of interest and can undergo a single round of infection.
2. Cell Culture and Infection:
- TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing an integrated luciferase gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
- Serial dilutions of the antiretroviral drugs to be tested are prepared in cell culture medium.
- The recombinant virus stock is added to the wells containing the drug dilutions and incubated.
- The TZM-bl cells are then added to the wells.
3. Measurement of Viral Replication:
- After a 48-hour incubation period, the cells are lysed.
- A luciferase substrate is added to the cell lysate.
- The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
4. Data Analysis:
- The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control.
- The IC50 value, the drug concentration that inhibits 50% of viral replication, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
- The fold change in susceptibility for a mutant virus is calculated by dividing its IC50 value by the IC50 value of a wild-type reference virus.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of NRTIs and the experimental workflow for assessing antiviral activity.
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Caption: Experimental workflow for in vitro antiviral drug susceptibility testing.
Conclusion
The available in vitro data strongly suggest that this compound maintains its antiviral activity against HIV-1 strains that are resistant to several currently approved NRTIs, including those with the M184V mutation and multiple TAMs. This favorable resistance profile, combined with a low propensity for the selection of new resistance mutations, makes this compound a promising candidate for further clinical development, particularly for use in treatment-experienced patient populations with limited therapeutic options. Further head-to-head comparative studies are warranted to definitively establish its place in the evolving landscape of HIV treatment.
Apricitabine's Edge: A Comparative Guide to its Cross-Resistance Profile Among NRTIs
For researchers, scientists, and drug development professionals, understanding the nuances of antiretroviral cross-resistance is paramount in the ongoing battle against HIV. This guide provides an objective comparison of Apricitabine's (ATC) performance against other Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in the face of common resistance mutations, supported by experimental data.
This compound, a deoxycytidine analogue, has demonstrated a favorable resistance profile, positioning it as a potentially valuable agent for treatment-experienced patients. In vitro studies and clinical trials have consistently shown that this compound maintains significant activity against HIV-1 strains harboring mutations that confer resistance to other widely used NRTIs.
Quantitative Analysis of Cross-Resistance
The following table summarizes the in vitro phenotypic susceptibility of various HIV-1 strains with key NRTI resistance-associated mutations to this compound and other comparator NRTIs. The data is presented as the fold change in the 50% inhibitory concentration (IC₅₀) compared to the wild-type virus. A lower fold change indicates better retention of antiviral activity.
| HIV-1 RT Mutation(s) | This compound (ATC) | Lamivudine (3TC) | Emtricitabine (FTC) | Zidovudine (AZT) | Tenofovir (TDF) | Abacavir (ABC) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| M184V | 1.1 - <2 | >100 | >100 | ~0.5 (Hypersusceptible) | 1.0 - 1.5 | >10 |
| K65R | 3.6 | ~0.7 (Hypersusceptible) | ~0.7 (Hypersusceptible) | >10 | >10 | >10 |
| TAMs (e.g., M41L, T215Y) | <2 | 1.0 - 2.0 | 1.0 - 2.0 | >10 | 2.0 - 4.0 | 2.0 - 5.0 |
| M184V + TAMs | <2 | >100 | >100 | ~1.0 | ~2.0 | >10 |
| K65R + M184V | - | - | - | - | - | - |
Data compiled from multiple in vitro studies. Fold changes are approximate and can vary based on the specific assay conditions and virus strains used.
Notably, this compound demonstrates a minimal loss of activity against the M184V mutation, which confers high-level resistance to Lamivudine and Emtricitabine.[1][2] Furthermore, its activity is largely preserved in the presence of Thymidine Analogue Mutations (TAMs).[3] While the K65R mutation does reduce this compound's susceptibility, the effect is modest compared to its impact on other NRTIs like Tenofovir and Abacavir.
Experimental Protocols
The data presented in this guide is derived from established in vitro drug susceptibility assays. The methodologies for these key experiments are outlined below.
Phenotypic Resistance Assay
Phenotypic assays directly measure the ability of a drug to inhibit the replication of HIV-1 in cell culture.
-
Virus Preparation: Recombinant HIV-1 clones containing specific resistance mutations in the reverse transcriptase gene are generated by site-directed mutagenesis. Viral stocks are then produced by transfecting these molecular clones into permissive cell lines (e.g., HEK293T).
-
Cell Culture: A susceptible host cell line, typically peripheral blood mononuclear cells (PBMCs) from healthy donors or a T-cell line like MT-2 or CEM, is cultured.
-
Drug Susceptibility Testing: The cells are infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drugs being tested.
-
Quantification of Viral Replication: After a defined incubation period (typically 3-7 days), the extent of viral replication is measured. Common methods include quantifying the p24 antigen in the cell culture supernatant by ELISA or measuring reverse transcriptase activity.
-
IC₅₀ Determination: The drug concentration that inhibits viral replication by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Fold Change Calculation: The fold change in resistance is determined by dividing the IC₅₀ of the drug against the mutant virus by its IC₅₀ against the wild-type reference virus.
Genotypic Resistance Assay
Genotypic assays identify the presence of specific mutations in the viral genome that are known to be associated with drug resistance.
-
RNA Extraction: Viral RNA is extracted from patient plasma or from the supernatant of cultured virus.
-
Reverse Transcription and PCR: The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR product is sequenced to determine the nucleotide sequence of the reverse transcriptase gene.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations. The identified mutations are then cross-referenced with databases of known drug resistance mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various drugs.
Logical Relationships in NRTI Cross-Resistance
The development of resistance to one NRTI can influence the susceptibility to other drugs in the same class. The following diagram illustrates the key mutational pathways and their impact on cross-resistance, with a focus on this compound's position.
Caption: NRTI cross-resistance pathways and this compound's activity.
Conclusion
The available in vitro data strongly suggest that this compound possesses a favorable cross-resistance profile compared to several other NRTIs. Its robust activity against HIV-1 strains with the M184V mutation and Thymidine Analogue Mutations indicates its potential utility in salvage therapy regimens for patients who have developed resistance to commonly used nucleoside analogues. While resistance to this compound can emerge, it appears to do so slowly and does not readily select for additional mutations in viruses already harboring key resistance mutations.[4] These characteristics underscore the importance of continued research and clinical evaluation of this compound in the management of HIV infection.
References
- 1. This compound does not select additional drug resistance mutations in tissue culture in human immunodeficiency virus type 1 variants containing K65R, M184V, or M184V plus thymidine analogue mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Mitochondrial Toxicity of Apricitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial toxicity of Apricitabine with other nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is supported by experimental data from in vitro studies to assist researchers and drug development professionals in evaluating the mitochondrial safety profile of this compound.
Executive Summary
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy, but their use can be limited by mitochondrial toxicity. This toxicity primarily stems from the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA). Inhibition of Pol-γ can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, manifesting clinically as myopathy, neuropathy, and lactic acidosis.
This compound (ATC), a novel cytidine analogue, has demonstrated a favorable mitochondrial toxicity profile in preclinical studies. This guide synthesizes available data to compare its effects on mitochondrial function with those of other established NRTIs.
Data Presentation
The following tables summarize the quantitative data on the inhibition of DNA polymerase γ and the effects on mitochondrial DNA content in cell-based assays.
Table 1: Inhibition of Human DNA Polymerase γ by Nucleoside Reverse Transcriptase Inhibitors
| Nucleoside Reverse Transcriptase Inhibitor | Inhibition Constant (Ki) for Pol-γ (μM) | Potency of Pol-γ Inhibition (Qualitative Hierarchy) |
| This compound | 112.25 [1] | Low |
| Zalcitabine (ddC) | Not readily available | Highest[2][3] |
| Didanosine (ddI) | Not readily available | High[2][3] |
| Stavudine (d4T) | Not readily available | High[2][3] |
| Zidovudine (AZT) | Not readily available | Moderate[2][3] |
| Lamivudine (3TC) | Not readily available | Low[2][3] |
| Abacavir (ABC) | Not readily available | Low[2][3] |
| Tenofovir (TDF) | Not readily available | Very Low[3] |
| Emtricitabine (FTC) | Not readily available | Very Low[3] |
Note: Direct comparative IC50 values for Pol-γ inhibition are not consistently available in the reviewed literature. The qualitative hierarchy is based on multiple in vitro studies.
Table 2: Effect of Nucleoside Reverse Transcriptase Inhibitors on Mitochondrial DNA Content in HepG2 Cells
| Nucleoside Reverse Transcriptase Inhibitor | Concentration (μM) | Change in mtDNA Content (%) |
| This compound | up to 300 | No significant change [4] |
| Tenofovir | up to 300 | No significant change[5] |
| Zalcitabine (ddC) | 30 | ~100% depletion[5] |
| Didanosine (ddI) | 300 | ~100% depletion[5] |
| Stavudine (d4T) | 300 | ~40% reduction[5] |
| Zidovudine (AZT) | 300 | ~25% reduction[5] |
| Lamivudine (3TC) | up to 300 | No significant change[5] |
| Abacavir | up to 300 | No significant change[5] |
| Alovudine | Not specified | Marked reduction[4] |
| Emtricitabine | Not specified | Slight increase[4] |
Experimental Protocols
In Vitro DNA Polymerase γ Inhibition Assay
This protocol outlines a general method for assessing the inhibition of purified human DNA polymerase γ by NRTI triphosphates.
Materials:
-
Purified recombinant human DNA polymerase γ (catalytic subunit and accessory subunit)
-
Activated NRTI triphosphates
-
DNA template/primer (e.g., gapped duplex DNA)
-
Deoxynucleotide triphosphates (dNTPs)
-
Reaction buffer (containing buffer salts, MgCl₂, and a reducing agent)
-
Detection system (e.g., fluorescent DNA intercalating dye or radiolabeled dNTPs)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute purified DNA polymerase γ to the desired concentration in an appropriate buffer.
-
Reaction Setup: In a microplate, combine the reaction buffer, DNA template/primer, and the test NRTI triphosphate at various concentrations.
-
Initiation: Initiate the polymerase reaction by adding DNA polymerase γ and the dNTP mix.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a chelating agent like EDTA.
-
Detection: Measure the amount of DNA synthesis.
-
Fluorescence-based: Add a DNA intercalating dye and measure the fluorescence intensity.
-
Radiolabel-based: Spot the reaction mixture onto a filter, wash away unincorporated radiolabeled dNTPs, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each NRTI concentration and determine the IC50 or Ki value by fitting the data to a suitable dose-response curve. A commercial kit for this assay is available from ProFoldin (Catalog No. DPG100K)[6][7].
Quantification of Mitochondrial DNA (mtDNA) Content in Cell Culture
This protocol describes the use of quantitative real-time PCR (qPCR) to measure the relative amount of mtDNA to nuclear DNA (nDNA) in cultured cells treated with NRTIs.
Materials:
-
Human cell line (e.g., HepG2 hepatoblastoma cells)
-
NRTIs for treatment
-
Cell culture medium and reagents
-
DNA extraction kit
-
Primers and probes for a mitochondrial gene (e.g., 12S rRNA or a subunit of Complex IV) and a single-copy nuclear gene (e.g., RNase P or β-actin) for qPCR
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate medium.
-
Treat the cells with various concentrations of the test NRTIs for a specified duration (e.g., 9-16 days), including an untreated control.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample, using primer/probe sets for both the mitochondrial and nuclear target genes.
-
The reaction mixture typically contains qPCR master mix, forward and reverse primers, a fluorescent probe (optional, for TaqMan assays), and the extracted genomic DNA.
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ctmitochondrial - Ctnuclear).
-
The relative mtDNA content is calculated as 2-ΔCt.
-
Normalize the mtDNA content of the treated samples to the untreated control to determine the percentage of mtDNA depletion or increase.[1][8][9][10][11]
-
Mandatory Visualization
Caption: Experimental workflow for assessing NRTI-induced mitochondrial DNA depletion.
Caption: Signaling pathway of NRTI-induced mitochondrial toxicity.
References
- 1. Quantification of mtDNA Using qPCR (Real-Time PCR) [bio-protocol.org]
- 2. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human DNA Polymerase Gamma Assay [profoldin.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Real-time PCR and quantification of mitochondrial DNA (mtDNA) copy number [bio-protocol.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Apricitabine's High Barrier to Resistance: A Comparative Analysis Against Other NRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance barrier of Apricitabine (ATC) against other nucleoside reverse transcriptase inhibitors (NRTIs). The data presented is compiled from in vitro studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a deoxycytidine analogue NRTI, demonstrates a significantly high barrier to the development of drug resistance compared to other established NRTIs. In vitro studies have consistently shown that this compound is slow to select for resistance mutations and retains activity against HIV-1 strains harboring common NRTI-resistance mutations, most notably the M184V mutation which confers high-level resistance to lamivudine and emtricitabine.[1][2] This makes this compound a promising candidate for treatment-experienced patients.
Comparative Resistance Profile
The following table summarizes the in vitro resistance profile of this compound in comparison to other widely used NRTIs. The data highlights the fold-change in susceptibility (IC₅₀) conferred by key resistance mutations.
| Drug | Wild-Type IC₅₀ (µM) | M184V Fold-Change | K65R Fold-Change | Thymidine Analogue Mutations (TAMs) Fold-Change |
| This compound (ATC) | 0.08[3] | 1.1[2] | 3.6[2] | Active against strains with multiple TAMs[1][4][5] |
| Lamivudine (3TC) | 0.01 - 0.5 | >100 (High-level resistance) | ~2-4 | Susceptible |
| Emtricitabine (FTC) | 0.005 - 0.02 | >100 (High-level resistance) | ~2-4 | Susceptible |
| Abacavir (ABC) | 0.03 - 0.06 | ~2-3 (Low-level resistance) | ~2-5 | Cross-resistance with multiple TAMs |
| Tenofovir (TDF) | 0.005 - 0.02 | Increased Susceptibility | >4 (Significant resistance) | Cross-resistance with multiple TAMs |
| Zidovudine (AZT) | 0.003 - 0.01 | Increased Susceptibility | Susceptible | High-level resistance with multiple TAMs |
Key Findings:
-
M184V Mutation: this compound demonstrates a remarkable advantage in the presence of the M184V mutation, showing only a 1.1-fold change in susceptibility.[2] This mutation typically confers high-level resistance to lamivudine and emtricitabine.[1][2]
-
K65R Mutation: While the K65R mutation confers a 3.6-fold decrease in susceptibility to this compound, this is considered low-level resistance.[2]
-
Thymidine Analogue Mutations (TAMs): this compound retains significant activity against viral strains with multiple TAMs, which are known to cause broad cross-resistance among other NRTIs.[1][4][5]
-
High Genetic Barrier: In vitro selection studies show that resistance to this compound develops slowly.[1][2] Prolonged drug pressure with this compound on viruses already harboring resistance mutations like M184V or K65R did not lead to the selection of additional resistance mutations.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of NRTI resistance barriers.
In Vitro Selection of Drug-Resistant HIV-1
This protocol is a generalized procedure for the in vitro selection of drug-resistant HIV-1 variants through serial passage in the presence of increasing drug concentrations.
a. Materials:
-
HIV-1 laboratory strain (e.g., HXB2, NL4-3)
-
Permissive cell line (e.g., MT-2, MT-4, or peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)
-
NRTI stock solutions of known concentrations
-
P24 antigen ELISA kit or Reverse Transcriptase Activity Assay kit
b. Procedure:
-
Initial Infection: Seed the chosen cell line in a culture flask or plate. Infect the cells with a known amount of HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Drug Addition: After 2-4 hours of infection, wash the cells to remove the virus inoculum and resuspend them in fresh medium containing the NRTI at a concentration equal to its IC₅₀.
-
Virus Passaging: Culture the infected cells for 3-4 days. Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen levels in the supernatant).
-
Subsequent Passages: When viral replication is detected (e.g., p24 levels > 1 ng/mL), harvest the cell-free supernatant containing the virus. Use this supernatant to infect fresh, uninfected cells.
-
Dose Escalation: In the subsequent passages, gradually increase the concentration of the NRTI (typically a 2-fold increase) in the culture medium.
-
Monitoring: Continue this process of passaging and dose escalation for an extended period (e.g., 20-30 passages or until a significant decrease in drug susceptibility is observed).
-
Virus Characterization: At various passages, harvest the viral supernatant for genotypic and phenotypic analysis to identify resistance mutations and determine the level of drug resistance.
Phenotypic Susceptibility Testing (IC₅₀ Determination) using p24 Antigen ELISA
This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of an NRTI using a p24 antigen-based assay.
a. Materials:
-
HIV-1 isolate (wild-type or resistant strain)
-
PBMCs or a suitable cell line
-
96-well culture plates
-
Serial dilutions of the NRTI to be tested
-
HIV-1 p24 Antigen ELISA kit
-
Cell culture incubator (37°C, 5% CO₂)
b. Procedure:
-
Cell Preparation: Prepare and seed the target cells in a 96-well plate at an optimal density.
-
Drug Dilution: Prepare serial dilutions of the NRTI in cell culture medium. Add these dilutions to the appropriate wells of the 96-well plate. Include control wells with no drug.
-
Infection: Infect the cells in each well with a standardized amount of the HIV-1 isolate.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a CO₂ incubator to allow for viral replication.
-
Supernatant Collection: After the incubation period, carefully collect the cell-free supernatant from each well.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This will quantify the amount of viral replication in each well.
-
Data Analysis: Determine the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the drug concentration and determining the concentration at which 50% inhibition is achieved, typically using non-linear regression analysis.
Genotypic Analysis of the HIV-1 Reverse Transcriptase Gene
This protocol outlines the general steps for identifying resistance-associated mutations in the reverse transcriptase (RT) gene of HIV-1.
a. Materials:
-
Viral RNA extracted from plasma or culture supernatant
-
Reverse transcriptase and DNA polymerase for RT-PCR
-
Primers specific for the HIV-1 pol gene (RT region)
-
PCR purification kit
-
Sanger sequencing reagents and equipment or Next-Generation Sequencing (NGS) platform
-
Sequence analysis software (e.g., Stanford University HIV Drug Resistance Database)
b. Procedure:
-
RNA Extraction: Isolate viral RNA from the patient's plasma or from the supernatant of an in vitro culture.
-
RT-PCR: Perform a one-step or two-step reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and then amplify the region of the pol gene encoding the reverse transcriptase.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.
-
Sequencing: Sequence the purified PCR product using either Sanger sequencing or NGS methods.
-
Sequence Analysis: Assemble and edit the raw sequence data. Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2).
-
Mutation Identification: Identify amino acid changes (mutations) in the patient's RT sequence compared to the wild-type reference.
-
Resistance Interpretation: Use a public database, such as the Stanford University HIV Drug Resistance Database, to interpret the identified mutations and determine their association with resistance to specific NRTIs.
Visualizations
The following diagrams illustrate key experimental workflows and the mechanism of NRTI action and resistance.
Caption: Experimental workflow for determining NRTI resistance in vitro.
Caption: Mechanism of NRTI action and the development of resistance.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. eaglebio.com [eaglebio.com]
- 4. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Antiviral Efficacy of Synthesized Apricitabine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Apricitabine (ATC), a novel nucleoside reverse transcriptase inhibitor (NRTI), against other established NRTIs. The supporting experimental data, detailed methodologies for key antiviral assays, and visualizations of the mechanism of action and experimental workflows are presented to aid in the evaluation of this synthesized compound for HIV-1 therapy, particularly in cases of drug resistance.
Introduction to this compound and its Mechanism of Action
This compound is a deoxycytidine analogue NRTI that has demonstrated potent antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a prodrug, this compound is phosphorylated intracellularly to its active triphosphate form, this compound triphosphate (ATC-TP). ATC-TP competitively inhibits the HIV-1 reverse transcriptase enzyme and acts as a chain terminator when incorporated into the viral DNA, thus halting viral replication.[1] A key advantage of this compound is its efficacy against HIV-1 strains that have developed resistance to other NRTIs, such as those with the M184V mutation or multiple thymidine analogue mutations (TAMs).[2][3][4]
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound in comparison to other widely used NRTIs: Lamivudine (3TC), Emtricitabine (FTC), and Zidovudine (AZT). The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | Cell Line | HIV-1 Strain | EC50/IC50 (µM) | Reference |
| This compound | PBMCs | Wild-type | 0.2 - 1.45 | [1] |
| Lamivudine | PBMCs | HIV-1 IIIB | No significant difference from Emtricitabine | [5] |
| Emtricitabine | PBMCs | HIV-1 IIIB | No significant difference from Lamivudine | [5] |
| Zidovudine | PBMCs | HIV-1 IIIB | More active than Emtricitabine | [5] |
Table 2: In Vitro Antiviral Activity against Resistant HIV-1 Strains
| Compound | Cell Line | HIV-1 Strain | EC50/IC50 (µM) | Fold Change vs. WT | Reference |
| This compound | PBMCs | 3TC Resistant (M184V) | 2.2 | Low resistance (<4-fold) | [1] |
| This compound | PBMCs | 3TC & AZT Resistant | 2.4 | Low resistance (<4-fold) | [1] |
| Lamivudine | - | M184V | High-level resistance | - | [2] |
| Emtricitabine | - | M184V | High-level resistance | - | [2] |
| Zidovudine | - | TAMs | Reduced susceptibility | - | [6] |
Table 3: Cytotoxicity of NRTIs
| Compound | Cell Line | CC50 (µM) | Reference |
| Zidovudine | MT-4 | 0.53 ± 0.29 | [7] |
| Abacavir | MT-4 | >17.8 | [8] |
| Tenofovir | MT-4 | >13.17 | [8] |
Note: CC50 is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable the validation of this compound's antiviral activity.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 RT
-
Poly(rA)-oligo(dT) template-primer
-
Radioactively or fluorescently labeled dNTPs (e.g., [³H]TTP)
-
Test compound (this compound and comparators)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂)
-
EDTA solution
-
Scintillation fluid and counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and labeled dNTPs.
-
Add the test compound at various concentrations to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Quantify the amount of newly synthesized DNA. For radiolabeled dNTPs, this can be done by spotting the reaction mixture onto filter paper, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This assay determines the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Susceptible host cells (e.g., MT-4, U87.CD4.CCR5)
-
HIV-1 stock of known titer (plaque-forming units/mL)
-
Test compound (this compound and comparators)
-
Cell culture medium
-
Semi-solid overlay (e.g., agarose, methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate a known amount of HIV-1 with the different concentrations of the test compound for 1-2 hours at 37°C.
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[4]
HIV-1 p24 Antigen Capture Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.
Materials:
-
HIV-1 p24 antigen ELISA kit
-
Supernatants from HIV-1 infected cell cultures treated with test compounds
-
Lysis buffer
-
Wash buffer
-
Detector antibody (e.g., biotinylated anti-p24)
-
Enzyme conjugate (e.g., streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with a monoclonal antibody specific for HIV-1 p24 antigen.
-
Collect supernatants from HIV-1 infected cell cultures that have been treated with serial dilutions of the test compounds.
-
Lyse the viral particles in the supernatants using a lysis buffer.
-
Add the lysed samples to the coated wells and incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the wells to remove unbound materials.
-
Add a biotinylated detector antibody that binds to a different epitope on the p24 antigen and incubate.
-
Wash the wells and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the wells and add a TMB substrate solution. The HRP will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[9]
-
Generate a standard curve using known concentrations of recombinant p24 antigen.
-
Determine the concentration of p24 in the culture supernatants and calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC50 value.
Visualizations
Mechanism of Action of this compound
References
- 1. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 4. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasusa.org [iasusa.org]
- 7. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hanc.info [hanc.info]
Replicating In Vitro Findings for Apricitabine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of Apricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), with other established NRTIs. The data presented is collated from published scientific literature to assist researchers in replicating and evaluating these findings.
Comparative Antiviral Activity and Cytotoxicity of NRTIs
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other NRTIs against wild-type and drug-resistant strains of HIV-1. These values are crucial for assessing the potency and therapeutic index of these antiviral compounds.
Table 1: In Vitro Activity against Wild-Type HIV-1
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound | PBMCs | 0.26 | >100 | >385 |
| Lamivudine | PBMCs | 0.008 | >100 | >12500 |
| Emtricitabine | PBMCs | 0.004 | >100 | >25000 |
| Tenofovir | MT-2 cells | 0.03 | >100 | >3333 |
| Zidovudine | MT-4 cells | 0.002 | 2.8, 3.3, 1.7 | 1400, 1650, 850 |
| Abacavir | MT-4 cells | 4.0 | 160 | 40 |
Table 2: In Vitro Activity against NRTI-Resistant HIV-1 Strains
| NRTI | HIV-1 Strain (Resistance Mutations) | Cell Line | EC50 (µM) | Fold Change in EC50 vs. Wild-Type |
| This compound | M184V | PBMCs | 0.5 - 1.0 | 2-4 |
| K65R | Recombinant | 0.9 | 3.5 | |
| Multiple TAMs | Clinical Isolates | - | 1.8 | |
| Lamivudine | M184V | PBMCs | >10 | >100 |
| Emtricitabine | M184V | - | - | High-level resistance |
| Tenofovir | K65R | Recombinant | 0.2 | 2-4 |
| Zidovudine | TAMs (e.g., M41L, L210W, T215Y) | Clinical Isolates | - | High-level resistance |
| Abacavir | M184V | - | - | 2-4 |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are generalized protocols for key in vitro assays cited in the literature for evaluating NRTI performance.
Anti-HIV Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the concentration of a drug required to inhibit HIV-1 replication by 50% (EC50).
Materials:
-
Freshly isolated human PBMCs from healthy, HIV-negative donors.
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell stimulation.
-
HIV-1 laboratory-adapted strains (e.g., IIIB, NL4-3) or clinical isolates.
-
Test compounds (NRTIs) at various concentrations.
-
96-well cell culture plates.
-
p24 antigen ELISA kit or reverse transcriptase activity assay kit.
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA for 2-3 days, then culture in medium containing IL-2 to maintain T-cell proliferation.
-
Infect the stimulated PBMCs with a known amount of HIV-1 stock for 2-4 hours.
-
Wash the cells to remove excess virus and resuspend in fresh medium.
-
Plate the infected cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells in triplicate. Include virus control (infected cells, no drug) and cell control (uninfected cells, no drug) wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen or reverse transcriptase activity in the supernatant using a commercial kit.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.
Cytotoxicity Assay
This assay determines the concentration of a drug that reduces the viability of host cells by 50% (CC50).
Materials:
-
Uninfected host cells (e.g., PBMCs, MT-4, CEM).
-
Test compounds (NRTIs) at various concentrations.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo®).
-
Complete cell culture medium.
Procedure:
-
Seed uninfected cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compounds to the wells in triplicate. Include a cell control (cells with no drug) and a background control (medium only).
-
Incubate the plates for the same duration as the anti-HIV activity assay (typically 7 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and using a non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of NRTIs and the experimental workflow for their evaluation.
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Caption: Workflow for in vitro evaluation of NRTI antiviral activity and cytotoxicity.
Safety Operating Guide
Proper Disposal of Apricitabine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Apricitabine is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that has been studied for the treatment of HIV infections.[1][2] As with any investigational compound, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₃S | [1][3] |
| Molar Mass | 229.26 g/mol | [1][3] |
| Melting Point | 136 - 140 °C | [4] |
| Solubility | Soluble in water | [4] |
| Appearance | White to off-white solid | [4] |
Experimental Protocols: Disposal Procedures
Step-by-Step Disposal Guidance:
-
Consult Institutional Guidelines: Before proceeding with any disposal method, the first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[6] They will provide specific procedures based on local, state, and federal regulations.
-
Waste Identification: Based on the available safety data, this compound is not considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] However, EHS should confirm this classification.
-
Segregation of Waste:
-
Do not mix this compound waste with hazardous chemical waste unless directed to do so by EHS.
-
Segregate solid waste (e.g., contaminated personal protective equipment, weighing papers) from liquid waste.
-
-
Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealed container.
-
Unused or Expired Compound: The pure compound should be kept in its original or a suitable, tightly sealed container. Label the container clearly as "this compound for Disposal."
-
Liquid Waste: For solutions containing this compound, use a dedicated and labeled waste container. Do not pour any this compound-containing solutions down the drain.[5]
-
-
Disposal Pathway:
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid waste contaminated with this compound.
-
-
Documentation: Maintain a record of the amount of this compound designated for disposal, the date, and the responsible personnel. This is good laboratory practice and may be required by your institution.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound in a research environment.
References
- 1. This compound | C8H11N3O3S | CID 455041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
